molecular formula C21H44O3 B3428702 Batilol CAS No. 68990-53-4

Batilol

Número de catálogo: B3428702
Número CAS: 68990-53-4
Peso molecular: 344.6 g/mol
Clave InChI: OGBUMNBNEWYMNJ-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Monoglycerides, also known as monoacylglycerols, are a class of glycerides composed of a glycerol molecule linked to a single fatty acid chain via an ester bond . They are structurally characterized by their amphiphilic nature, possessing a hydrophilic glycerol backbone and hydroxyl groups alongside a lipophilic fatty acid chain, making them powerful non-ionic surfactants . This fundamental structure underlies their significant research value in studying interfacial phenomena, membrane interactions, and lipid biochemistry. In scientific research, monoglycerides are indispensable for investigating emulsification processes and stabilization mechanisms in colloidal systems . Their unique ability to form various mesomorphic phases and gels in aqueous systems is a key area of study for developing novel drug delivery vehicles and understanding texturization in low-fat food models . Furthermore, specific medium-chain monoglycerides like monolaurin and monocaprin are of high interest for their potent antimicrobial, antifungal, and antiviral properties . Researchers utilize these compounds to probe their mechanism of action, which involves disrupting the lipid bilayers of microbial cell membranes, leading to cell lysis and death . Monoglycerides are also crucial metabolites in lipid digestion and energy metabolism, formed endogenously via the enzymatic hydrolysis of triglycerides by lipases . This makes them valuable tools for studying metabolic pathways. Our monoglycerides are produced to high levels of purity, with distilled grades achieving 90-95% monoglyceride content, and are available with varied fatty acid chain lengths and saturation levels to meet specific research needs . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

3-octadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047799
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glistening solid; [Merck Index] White powder; [MSDSonline]
Record name Batyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8312
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

544-62-7, 68990-53-4
Record name Batyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batilol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-(octadecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, C14-22 mono-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C14-22 mono
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Batilol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BATILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glyceryl ether also known as batyl alcohol, is a naturally occurring compound found in shark liver oil and mammalian bone marrow. While historically noted for its role in hematopoiesis, recent research has begun to elucidate a more complex mechanism of action involving the modulation of key signaling pathways integral to cellular proliferation, inflammation, and immune response. This technical guide synthesizes the current understanding of this compound's molecular interactions, focusing on its role as an inhibitor of Protein Kinase C (PKC), its influence on macrophage activation, and its impact on hematopoietic processes. This document provides a framework for future investigation into the therapeutic potential of this multifaceted lipid molecule.

Introduction

This compound (1-O-octadecylglycerol) is a member of the alkylglycerol class of ether lipids. Its amphiphilic nature, conferred by a long alkyl chain and a glycerol (B35011) backbone, allows it to integrate into cellular membranes, a key feature underpinning its biological activities. While some commercial sources have paradoxically described this compound as an inflammatory agent, a growing body of scientific literature points towards its role in the negative regulation of inflammatory and proliferative signaling pathways. This guide will delve into the core mechanisms through which this compound exerts its effects at the cellular and molecular level.

Core Mechanism of Action: Protein Kinase C Inhibition

The primary and most well-documented mechanism of action for this compound and other alkylglycerols is the inhibition of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

Competitive Inhibition of Diacylglycerol (DAG) Binding

PKC is allosterically activated by the second messenger diacylglycerol (DAG). Structurally, this compound resembles DAG, enabling it to act as a competitive antagonist at the DAG binding site within the C1 domain of conventional and novel PKC isoforms. By competitively inhibiting the binding of DAG, this compound prevents the conformational changes required for PKC activation, thereby downregulating its downstream signaling cascades.[1][2] This inhibitory action has been demonstrated to be dose-dependent in in-vitro assays.[2]

PKC_Inhibition Signal External Signal PLC Phospholipase C Signal->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_node DAG_node PIP2->DAG_node Downstream Downstream Signaling (e.g., Proliferation) Inhibition Inhibition PKC_active PKC_active PKC_inactive PKC_inactive DAG_node->PKC_inactive activates PKC_inactive->PKC_active PKC_active->Downstream phosphorylates Batilol_node Batilol_node Batilol_node->PKC_inactive binds competitively

Figure 2: Hypothesized influence of this compound on macrophage polarization.

Hematopoietic Effects

One of the earliest recognized biological activities of this compound is its ability to stimulate hematopoiesis, the process of blood cell formation. This effect is thought to occur in the bone marrow, a primary site of this compound localization.

Stimulation of Blood Cell Production

The precise molecular targets and signaling pathways through which this compound stimulates hematopoiesis are not yet fully defined. It is hypothesized that this compound may influence the proliferation and differentiation of hematopoietic stem and progenitor cells, leading to an increase in the production of various blood cell lineages.

dot

Hematopoiesis This compound This compound Bone_Marrow Bone Marrow This compound->Bone_Marrow localizes in HSC Hematopoietic Stem Cells This compound->HSC stimulates Bone_Marrow->HSC Progenitors Progenitor Cells HSC->Progenitors differentiate into Blood_Cells Mature Blood Cells (Erythrocytes, Leukocytes, etc.) Progenitors->Blood_Cells mature into

Figure 3: Proposed mechanism of this compound-stimulated hematopoiesis.

Experimental Protocols

Detailed, standardized protocols for investigating the specific effects of this compound are crucial for advancing our understanding of its mechanism of action. The following outlines general methodologies for key experiments.

In Vitro Protein Kinase C Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on PKC activity.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant PKC isoforms and a suitable peptide substrate (e.g., myelin basic protein or a fluorescently labeled synthetic peptide) are prepared in a kinase buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Kinase Reaction: The PKC enzyme is pre-incubated with varying concentrations of this compound or vehicle control. The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves separating the phosphorylated substrate from the unincorporated radiolabeled ATP and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

dot

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Enzyme_Prep Prepare PKC Enzyme and Substrate Pre_incubation Pre-incubate PKC with this compound Enzyme_Prep->Pre_incubation Inhibitor_Prep Prepare this compound Serial Dilutions Inhibitor_Prep->Pre_incubation Initiation Initiate Reaction with ATP and Substrate Pre_incubation->Initiation Detection Quantify Phosphorylated Substrate Initiation->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Figure 4: Workflow for an in vitro PKC inhibition assay.
Macrophage Activation and Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization and cytokine production.

Methodology:

  • Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured.

  • Treatment: Cells are treated with this compound at various concentrations in the presence or absence of polarizing stimuli (e.g., LPS and IFN-γ for M1 polarization, IL-4 for M2 polarization).

  • Analysis of Polarization Markers: Cell surface markers indicative of M1 (e.g., CD86) and M2 (e.g., CD206) polarization are analyzed by flow cytometry.

  • Cytokine Profiling: The levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant are quantified using ELISA or multiplex bead assays.

  • Gene Expression Analysis: Changes in the expression of genes associated with M1 and M2 phenotypes are assessed by quantitative real-time PCR (qRT-PCR).

In Vitro Hematopoiesis Assay (Colony-Forming Unit Assay)

Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

Methodology:

  • Cell Isolation: Hematopoietic progenitor cells are isolated from bone marrow.

  • Cell Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Colony Counting: After a suitable incubation period (typically 7-14 days), the number and type of hematopoietic colonies (e.g., CFU-GM, BFU-E) are enumerated under a microscope.

  • Data Analysis: The effect of this compound on the proliferation and differentiation of different hematopoietic lineages is determined by comparing the number and type of colonies in treated versus control cultures.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound's primary mechanism of action involves the inhibition of Protein Kinase C, with additional immunomodulatory and hematopoietic effects. However, significant gaps in our knowledge remain. The conflicting reports of this compound as both a pro- and anti-inflammatory agent warrant further investigation, potentially through detailed analysis of its effects on the NF-κB signaling pathway and a broader range of inflammatory mediators.

Future research should prioritize:

  • Quantitative analysis: Determining the IC50 and Ki values of this compound for specific PKC isoforms.

  • Clarification of inflammatory role: Investigating the effects of this compound on NF-κB signaling and the production of a comprehensive panel of pro- and anti-inflammatory cytokines in various cell types.

  • In vivo studies: Validating the in vitro findings in relevant animal models of disease to assess the therapeutic potential of this compound.

A deeper understanding of the multifaceted mechanism of action of this compound will be instrumental in unlocking its potential for the development of novel therapeutics for a range of disorders, from proliferative diseases to immune dysregulation.

References

Batilol's Role in Hematopoietic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glyceryl ether also known as batyl alcohol, has been identified in historical and preclinical research as a potential modulator of hematopoiesis. Found naturally in shark liver oil and hematopoietic organs such as bone marrow, this compound belongs to a class of compounds known as alkoxyglycerols.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in hematopoietic regulation, drawing from available scientific literature. It summarizes the qualitative and limited quantitative data, outlines relevant experimental methodologies, and proposes potential signaling pathways based on the known biological activities of related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound in hematological contexts.

Introduction to this compound and Hematopoiesis

Hematopoiesis is the intricate process responsible for the formation and development of all mature blood cells from hematopoietic stem cells (HSCs). This process is tightly regulated by a complex network of cytokines, growth factors, and interactions within the bone marrow microenvironment. This compound (1-O-octadecylglycerol) is an alkoxyglycerol that has been investigated for its biological activities, including its influence on the hematopoietic system.[1][2] Early studies, primarily from the mid-20th century, suggested that this compound and other related alkoxyglycerols could stimulate hematopoiesis, including erythropoiesis (red blood cell production), thrombopoiesis (platelet production), and granulopoiesis (granulocyte production).[1]

While modern, in-depth research specifically on this compound's hematopoietic effects is limited, the existing evidence warrants a consolidated review to spur further investigation into its potential therapeutic applications, such as in recovery from myelosuppression or in certain hematological disorders.

Quantitative Data on the Hematopoietic Effects of this compound and Alkoxyglycerols

Quantitative data on the specific effects of purified this compound on hematopoietic lineages are scarce in recently published literature. The available information is largely qualitative or derived from studies on complex mixtures like shark liver oil, or from older research that is not readily accessible in full detail. The following table summarizes the general findings from the available literature on alkoxyglycerols, including this compound.

SubstanceHematopoietic Lineage AffectedObserved EffectSource(s)
This compound (Batyl Alcohol) Erythrocytes, Thrombocytes, GranulocytesStimulation of production[1]
Chimyl Alcohol General HematopoiesisStimulation
Selachyl Alcohol General HematopoiesisNo significant hematopoietic activity reported in some studies
Alkoxyglycerol Mixture (from Shark Liver Oil) Leukocytes, ThrombocytesIncrease in counts

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its effects on hematopoiesis have not been fully elucidated. However, a prominent hypothesis centers on its role as a precursor for the biosynthesis of ether phospholipids, such as Platelet-Activating Factor (PAF). PAF is a potent signaling molecule known to have stimulatory effects on bone marrow cells.

The proposed pathway involves the incorporation of this compound into cell membranes and its subsequent conversion to PAF or PAF-like molecules. These molecules can then bind to their cognate receptors on hematopoietic stem and progenitor cells, initiating intracellular signaling cascades that promote proliferation and differentiation.

Below is a diagram illustrating the proposed signaling pathway for this compound's hematopoietic effects via PAF receptor signaling.

Batilol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response This compound This compound Batilol_Membrane Membrane Incorporation This compound->Batilol_Membrane Uptake PAF_Synthesis PAF Synthesis Batilol_Membrane->PAF_Synthesis PAF_Receptor PAF Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) PAF_Receptor->Signaling_Cascade PAF_Synthesis->PAF_Receptor Activation Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, CREB) Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Survival Survival Gene_Expression->Survival

Caption: Proposed signaling pathway of this compound in hematopoietic regulation.

Experimental Protocols

Due to the limited availability of modern, detailed experimental protocols specific to this compound, the following sections outline standardized, adaptable methodologies for investigating its hematopoietic effects. These protocols are based on established techniques in hematology and stem cell biology.

In Vitro Colony-Forming Unit (CFU) Assay

This assay is a cornerstone for assessing the proliferation and differentiation of hematopoietic progenitor cells in response to a test compound.

Objective: To determine the effect of this compound on the formation of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for early erythroid, and CFU-GEMM for mixed lineage).

Materials:

  • Cryopreserved or freshly isolated human or murine bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells (HSPCs).

  • MethoCult™ medium (or equivalent semi-solid medium) containing appropriate cytokines for the desired lineages.

  • This compound (solubilized in a suitable vehicle, e.g., DMSO).

  • Iscove's Modified Dulbecco's Medium (IMDM).

  • Fetal Bovine Serum (FBS).

  • 35 mm culture dishes.

Procedure:

  • Thaw or isolate BMMCs/HSPCs and determine cell viability and concentration.

  • Prepare a stock solution of this compound in the chosen vehicle. Create a dilution series to test a range of concentrations.

  • Resuspend the cells in IMDM with 2% FBS at a concentration suitable for plating (e.g., 1 x 10^5 BMMCs/mL or 1,000 HSPCs/mL).

  • Add the cell suspension and the this compound dilutions (or vehicle control) to the MethoCult™ medium and vortex thoroughly.

  • Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle, ensuring even distribution.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Enumerate and classify the hematopoietic colonies under an inverted microscope based on their morphology.

In Vivo Murine Model of Myelosuppression and Recovery

This model allows for the evaluation of this compound's ability to accelerate hematopoietic recovery following chemotherapy-induced myelosuppression.

Objective: To assess the in vivo efficacy of this compound in promoting the recovery of peripheral blood cell counts and bone marrow cellularity after myelosuppression.

Materials:

  • 8-10 week old C57BL/6 mice.

  • Myelosuppressive agent (e.g., 5-fluorouracil (B62378) [5-FU] or cyclophosphamide).

  • This compound preparation for oral gavage or intraperitoneal injection.

  • Vehicle control.

  • EDTA-coated microtainer tubes for blood collection.

  • Flow cytometry antibodies for hematopoietic stem and progenitor cell analysis (e.g., Lineage cocktail, Sca-1, c-Kit, CD34, CD16/32).

Procedure:

  • Induce myelosuppression by administering a single dose of 5-FU (e.g., 150 mg/kg) via intraperitoneal injection.

  • Beginning on day 1 post-5-FU, administer this compound or vehicle control daily for a specified duration (e.g., 10-14 days).

  • Perform serial peripheral blood collections (e.g., every 2-3 days) via tail vein or saphenous vein puncture.

  • Analyze blood samples for complete blood counts (CBC) to determine white blood cell, red blood cell, and platelet counts.

  • At the end of the treatment period, euthanize the mice and harvest bone marrow from the femurs and tibias.

  • Determine total bone marrow cellularity.

  • Perform flow cytometric analysis on bone marrow cells to quantify the populations of hematopoietic stem and progenitor cells (e.g., LSK cells: Lin-Sca-1+c-Kit+).

Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.

CFU_Assay_Workflow start Start prepare_cells Prepare BMMCs/HSPCs start->prepare_cells prepare_this compound Prepare this compound Dilutions start->prepare_this compound mix Mix Cells, this compound, and MethoCult™ Medium prepare_cells->mix prepare_this compound->mix plate Plate Mixture in Culture Dishes mix->plate incubate Incubate for 10-14 Days plate->incubate enumerate Enumerate and Classify Colonies incubate->enumerate end End enumerate->end

Caption: Workflow for the in vitro Colony-Forming Unit (CFU) assay.

Myelosuppression_Model_Workflow start Start induce_myelosuppression Induce Myelosuppression (e.g., with 5-FU) start->induce_myelosuppression administer_treatment Administer this compound or Vehicle Control Daily induce_myelosuppression->administer_treatment collect_blood Serial Peripheral Blood Collection administer_treatment->collect_blood euthanize_harvest Euthanize and Harvest Bone Marrow administer_treatment->euthanize_harvest At study endpoint analyze_cbc Complete Blood Count (CBC) Analysis collect_blood->analyze_cbc Repeatedly end End analyze_cbc->end analyze_bm Analyze Bone Marrow (Cellularity and Flow Cytometry) euthanize_harvest->analyze_bm analyze_bm->end

Caption: Workflow for the in vivo murine model of myelosuppression and recovery.

Conclusion and Future Directions

This compound presents an intriguing, albeit historically researched, candidate for hematopoietic modulation. The existing literature consistently suggests a stimulatory effect on multiple blood cell lineages, a property that could hold significant therapeutic value. However, the lack of robust, modern, and mechanistic studies is a clear gap in the current understanding.

Future research should focus on:

  • Revisiting the hematopoietic effects of purified this compound using contemporary in vitro and in vivo models to generate reliable quantitative data.

  • Elucidating the precise molecular mechanisms of action , including the validation of the PAF signaling pathway hypothesis and the exploration of other potential pathways.

  • Investigating the therapeutic potential of this compound in clinically relevant models of bone marrow failure, chemotherapy-induced myelosuppression, and other hematological disorders.

  • Conducting well-controlled preclinical toxicology and pharmacokinetic studies to establish a safety profile and dosing parameters for potential clinical translation.

By addressing these key areas, the scientific community can build upon the foundational knowledge of this compound and potentially unlock a novel therapeutic agent for the management of a range of hematological conditions.

References

discovery and natural sources of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Natural Sources of Batilol

Introduction

This compound, chemically known as (±)-3-(octadecyloxy)propane-1,2-diol, is a naturally occurring alkylglycerol. As a monoether of glycerol (B35011) and stearyl alcohol, it is a key component of the ether lipids found in various biological systems. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and the experimental methodologies used for its isolation and characterization. Furthermore, it delves into the metabolic pathways involving this compound, offering insights for researchers, scientists, and professionals in drug development.

Discovery and Identification

The first isolation and identification of this compound from a natural source was a significant milestone in lipid biochemistry. In 1941, a team of researchers led by Harry N. Holmes reported the successful isolation of batyl alcohol and cholesterol from yellow bone marrow.[1] Their work laid the foundation for understanding the structure and distribution of this class of ether lipids in mammalian tissues.

Natural Sources of this compound

This compound is predominantly found in marine organisms, particularly in the liver oils of sharks and rays. It is also present in hematopoietic (blood-forming) tissues of mammals, such as bone marrow, and has been identified in human breast milk.[2]

Marine Sources

The liver of deep-sea sharks is the most abundant natural source of this compound and other alkylglycerols.[3] These compounds are thought to play a role in buoyancy control for these cartilaginous fish that lack a swim bladder. The concentration of alkylglycerols, including this compound, can vary significantly between different shark species. For instance, the liver oil of the shark Centrophorus squamosus is a known rich source.[4] this compound has also been reported in other marine invertebrates, such as the soft corals Lobophytum and Sarcophyton crassocaule.[5]

Mammalian Sources

In mammals, this compound is found in tissues with high cellular turnover and lipid metabolism. As mentioned, its initial discovery was in yellow bone marrow. It is also a component of lipid membranes in various cells.

Quantitative Data on this compound in Natural Sources

The following table summarizes the available quantitative data on the concentration of this compound and related alkylglycerols in various natural sources. It is important to note that the concentration can vary depending on the species, geographical location, and the extraction method used.

Natural SourceOrganismTissueCompound MeasuredConcentrationReference
Shark Liver OilVarious speciesLiverTotal AlkylglycerolsHighly variable, can be a major lipid component
Chimera Liver OilVarious speciesLiverTotal AlkylglycerolsQuantified and compared to shark liver oil
Mammalian TissueBovineYellow Bone MarrowBatyl AlcoholIsolated and identified, but quantitative data from the original paper is not specified
Mammalian MilkHumanMilkBatyl AlcoholPresent
Soft CoralLobophytumWhole OrganismBatyl AlcoholReported as present
Soft CoralSarcophyton crassocauleWhole OrganismBatyl AlcoholReported as present

Experimental Protocols

The isolation and quantification of this compound from natural sources involve several key steps, from initial extraction to chromatographic separation and analysis.

Extraction of Lipids from Natural Sources

A general workflow for the extraction of lipids, including this compound, from marine tissues is outlined below.

G A Homogenization of Tissue B Lipid Extraction (e.g., Bligh-Dyer method with chloroform (B151607)/methanol) A->B C Phase Separation B->C D Collection of Organic (Lipid) Phase C->D E Solvent Evaporation D->E F Crude Lipid Extract E->F

Caption: General workflow for lipid extraction from biological tissues.

Methodology:

  • Homogenization: The biological tissue (e.g., shark liver) is homogenized to break down the cellular structures and release the lipids.

  • Lipid Extraction: A common method for lipid extraction is the Bligh-Dyer technique, which uses a mixture of chloroform and methanol. The homogenized tissue is mixed with these solvents to dissolve the lipids.

  • Phase Separation: Water is added to the mixture, leading to the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of Organic Phase: The lower organic phase, which contains the this compound and other lipids, is carefully collected.

  • Solvent Evaporation: The solvent from the organic phase is removed under reduced pressure, typically using a rotary evaporator, to yield the crude lipid extract.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

A recently developed HPTLC method allows for the quantification of total alkyl and alkenyl glycerolipids.

Protocol:

  • Reduction of Ether Glycerolipids: The crude lipid extract is subjected to a reduction reaction, for example, using lithium aluminum hydride (LiAlH₄), to convert both neutral and polar ether glycerolipids into their corresponding alkyl and alkenyl glycerols.

  • Purification: The resulting alkyl and alkenyl glycerols are purified, for instance, by solid-phase extraction, to remove interfering substances.

  • HPTLC Development: The purified sample is applied to an HPTLC plate. The plate is then developed in a suitable mobile phase to separate the alkyl and alkenyl glycerols.

  • Staining and Densitometric Analysis: After development, the plate is stained with a suitable reagent (e.g., a primuline (B81338) solution) and the separated bands are quantified using a densitometer. Calibration curves are generated using commercial standards of alkyl and alkenyl glycerols to determine the concentration in the samples.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Methodology:

  • Derivatization: To increase volatility and improve chromatographic separation, the hydroxyl groups of this compound are typically derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The mass spectrum of this compound can be identified by comparison with a reference library or by interpretation of its fragmentation pattern.

Biological Role and Metabolic Pathways

This compound plays a crucial role as a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are important components of cell membranes, particularly in the nervous system, and are involved in protecting cells against oxidative stress.

Role of this compound in Plasmalogen Synthesis

Dietary this compound can be incorporated into the metabolic pathway for plasmalogen synthesis. This is particularly relevant for therapeutic strategies aimed at increasing plasmalogen levels in certain diseases.

G This compound This compound (from diet or de novo synthesis) Phosphorylation Phosphorylation This compound->Phosphorylation Acylation Acylation at sn-2 Phosphorylation->Acylation HeadGroup Addition of Head Group (e.g., phosphoethanolamine) Acylation->HeadGroup Desaturation Desaturation at sn-1 HeadGroup->Desaturation Plasmalogen Plasmalogen Desaturation->Plasmalogen G This compound This compound AGMO Alkylglycerol Monooxygenase (AGMO) + O2, Tetrahydrobiopterin This compound->AGMO Hemiacetal Unstable Hemiacetal Intermediate AGMO->Hemiacetal Products Glycerol + Fatty Aldehyde Hemiacetal->Products FADH Fatty Aldehyde Dehydrogenase Products->FADH Fatty Aldehyde FattyAcid Fatty Acid FADH->FattyAcid

References

The Biological Activities of 1-O-Octadecylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-O-octadecylglycerol, a naturally occurring ether lipid, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 1-O-octadecylglycerol's functions, with a particular focus on its anti-cancer properties, immunomodulatory effects, and its influence on key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ether lipids and their therapeutic potential. It consolidates available quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of 1-O-octadecylglycerol's mechanism of action.

Introduction

1-O-octadecylglycerol, also known as batyl alcohol, belongs to the class of alkylglycerols, which are characterized by an alkyl chain attached to a glycerol (B35011) backbone via an ether linkage.[1] These compounds are found in various natural sources, including shark liver oil and hematopoietic organs.[1][2] The ether bond makes them resistant to degradation by lipases that cleave ester bonds in acylglycerols, contributing to their metabolic stability and distinct biological roles.

Research has highlighted the potential of 1-O-octadecylglycerol and related alkylglycerols in several therapeutic areas. Their ability to modulate immune responses and exhibit direct cytotoxic effects on cancer cells has made them promising candidates for further investigation in oncology and immunology.[1][2] This guide will delve into the specifics of these biological activities, presenting the available evidence in a structured and accessible format.

Anti-Cancer Activities

The anti-neoplastic properties of alkylglycerols, including 1-O-octadecylglycerol, are a primary focus of research. These effects are believed to be multifaceted, involving direct cytotoxicity towards tumor cells and modulation of the tumor microenvironment.

In Vitro Cytotoxicity

While specific IC50 values for pure 1-O-octadecylglycerol against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on mixtures of alkylglycerols from sources like shark liver oil have demonstrated significant cytotoxic effects. The anti-tumor activity appears to be cell-type specific, with evidence suggesting the induction of both apoptosis and necrosis.

Table 1: Cytotoxic Effects of Alkylglycerol Mixtures on Human Cancer Cell Lines

Cell LineCancer TypeEffect ObservedReference
VariousLeukemiaInhibition of cell proliferation
Not SpecifiedNot SpecifiedInduction of apoptosis or necrosis

Note: This table summarizes the general findings on alkylglycerol mixtures. Further research is needed to establish specific IC50 values for purified 1-O-octadecylglycerol.

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of alkylglycerols is the induction of programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Quantitative Data on Apoptosis Induction by a Related Compound

A study on dodecyl gallate, another lipid-like molecule, demonstrated a significant increase in the apoptotic cell population in human osteosarcoma (MG-63) cells. Treatment with 40 µM dodecyl gallate for 24 hours resulted in approximately 45% of cells undergoing apoptosis. While not 1-O-octadecylglycerol, this provides a quantitative insight into how a lipophilic compound can induce apoptosis.

Table 2: Apoptosis Induction by Dodecyl Gallate in MG-63 Cells

CompoundConcentration (µM)Treatment Duration (hours)Percentage of Apoptotic CellsReference
Dodecyl Gallate4024~45%
Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol outlines a standard method for quantifying apoptosis in cancer cells treated with 1-O-octadecylglycerol using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 1-O-octadecylglycerol (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of 1-O-octadecylglycerol and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Immune Modulation

1-O-octadecylglycerol has been shown to exert significant effects on the immune system, particularly through the activation of macrophages, which are key players in both innate and adaptive immunity.

Macrophage Activation

Studies have demonstrated that alkylglycerols can enhance macrophage phagocytic activity. This activation is not a direct effect but is mediated by factors released from lymphocytes upon their interaction with the alkylglycerols.

Experimental evidence suggests:

  • A brief in vitro treatment of mouse peritoneal cells with dodecylglycerol (a related alkylglycerol) resulted in a greatly enhanced Fc-receptor mediated ingestion activity of macrophages.

  • This macrophage activation requires a contribution from non-adherent cells (lymphocytes).

Table 3: Effect of Dodecylglycerol on Macrophage Activation

CompoundConcentrationCell TypeEffectReference
Dodecylglycerol (DDG)50 ng/mLMouse Peritoneal CellsEnhanced Fc-receptor mediated ingestion
Modulation of Cytokine Production

The immunomodulatory effects of alkylglycerols also extend to the regulation of cytokine production. Cytokines are signaling molecules that play a crucial role in orchestrating immune responses.

A study on 1-O-alkyl-glycerols from squid in obese asthma patients showed a decrease in the plasma levels of inflammatory cytokines such as TNF-α, IL-4, and IL-17a after three months of supplementation (0.4 g/day ).

Table 4: Effect of 1-O-Alkyl-glycerol Supplementation on Plasma Cytokine Levels in Obese Asthma Patients

CytokineChange after 3 monthsReference
TNF-αDecreased
IL-4Decreased
IL-17aDecreased
Experimental Protocol: Macrophage Phagocytosis Assay

This protocol describes a method to assess the effect of 1-O-octadecylglycerol on the phagocytic activity of macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • 1-O-octadecylglycerol

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with different concentrations of 1-O-octadecylglycerol for a specified duration. Include an untreated control.

  • Phagocytosis Induction: Add fluorescently labeled particles to the cells and incubate to allow for phagocytosis (e.g., 1-2 hours).

  • Quenching: Add Trypan Blue solution to quench the fluorescence of extracellular (non-phagocytosed) particles.

  • Washing: Wash the cells with cold PBS to remove excess particles and Trypan Blue.

  • Analysis:

    • Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of phagocytosed particles per cell or the percentage of phagocytic cells.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry to quantify the uptake of fluorescent particles.

Effects on Cellular Signaling Pathways

1-O-octadecylglycerol and other alkylglycerols are known to interfere with cellular signaling cascades, which are fundamental to the regulation of cell proliferation, survival, and differentiation. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-documented targets.

Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play a crucial role in signal transduction. The activation of PKC is an essential step in cell proliferation. Alkylglycerols have been shown to inhibit the activation of PKC, possibly through competitive inhibition of diacylglycerol (DAG), a natural activator of PKC.

PKC_Inhibition cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Targets PKC->Downstream Octadecylglycerol 1-O-octadecylglycerol Octadecylglycerol->PKC Inhibits Proliferation Cell Proliferation Downstream->Proliferation

Inhibition of PKC by 1-O-octadecylglycerol.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular responses like proliferation and differentiation. There is evidence that alkylglycerols can interfere with this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Octadecylglycerol 1-O-octadecylglycerol Octadecylglycerol->Raf Potential Inhibition Gene Gene Expression (Proliferation, etc.) Transcription->Gene

Potential modulation of the MAPK pathway.
Experimental Protocol: Western Blot Analysis of MAPK Pathway Activation

This protocol details the steps to investigate the effect of 1-O-octadecylglycerol on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Cell line of interest

  • 1-O-octadecylglycerol

  • Growth factors (e.g., EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with 1-O-octadecylglycerol for a specified time before stimulating with a growth factor.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start Cell Treatment with 1-O-octadecylglycerol lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis detect->analysis

Workflow for Western Blot Analysis.

Conclusion

1-O-octadecylglycerol exhibits a range of promising biological activities, including anti-cancer and immunomodulatory effects. Its ability to interfere with key signaling pathways such as the PKC and MAPK cascades provides a mechanistic basis for its observed cellular effects. While the existing body of research, primarily on alkylglycerol mixtures, is encouraging, there is a clear need for more detailed studies focusing specifically on purified 1-O-octadecylglycerol. Future research should aim to establish definitive quantitative data, such as IC50 values across a broader panel of cancer cell lines, and to further elucidate the precise molecular targets and mechanisms of action within cellular signaling networks. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future investigations, ultimately paving the way for the potential therapeutic application of this intriguing ether lipid.

References

Batilol's Dichotomous Role in Inflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Batilol, a naturally occurring 1-O-alkylglycerol found in shark liver oil and bone marrow, presents a complex and intriguing profile in the context of inflammation.[1][2] While initially characterized as a pro-inflammatory agent, emerging evidence surrounding the broader class of alkylglycerols suggests a potential for anti-inflammatory activity, creating a compelling paradox for researchers in immunology and drug development. This technical guide synthesizes the current, albeit conflicting, evidence on this compound's role in modulating inflammatory responses. It provides a detailed overview of the proposed mechanisms of action, compiles the available quantitative data, and outlines experimental protocols to facilitate further investigation into this enigmatic compound. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound and related compounds.

The Pro-Inflammatory Potential of this compound and Alkylglycerols

Early research identified this compound and other alkylglycerols as potent activators of macrophages, key cells in the innate immune response.[2] This pro-inflammatory activity appears to be mediated through an indirect mechanism involving other immune cells.

Lymphocyte-Mediated Macrophage Activation

Studies utilizing the related alkylglycerol, dodecylglycerol (DDG), have demonstrated that the activation of macrophages is not a direct effect of the compound on these cells. Instead, it requires a sequential interaction with B and T lymphocytes.[3] In this proposed pathway, DDG first stimulates B cells, which in turn release a signaling molecule that activates T cells. These activated T cells then produce a factor that ultimately leads to macrophage activation, characterized by enhanced phagocytic capabilities.[3] This indirect activation cascade is a crucial consideration for in vitro and in vivo experimental designs.

A study on the RAW264.7 murine macrophage cell line indicated that alkylglycerols at non-toxic concentrations (0.1-5 μg/mL) could increase the levels of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6) expression, with an effect comparable to that of lipopolysaccharide (LPS) at 1 μg/mL.

The Emergent Anti-Inflammatory Profile of Alkylglycerols

In contrast to the pro-inflammatory findings, more recent studies on complex mixtures of alkylglycerols, such as those found in squid and shark liver oil, suggest a potential for anti-inflammatory effects.

Modulation of Pro-Inflammatory Cytokines and Signaling Pathways

Research on 1-O-alkylglycerols derived from squid has shown a decrease in the plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and interleukin-17a (IL-17a). The proposed mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes.

The conflicting observations between the pro- and anti-inflammatory effects of alkylglycerols may be attributable to several factors, including the specific chemical structure of the alkylglycerol, the dosage administered, the complexity of the biological system under investigation (e.g., isolated cells versus whole organisms), and the presence of other bioactive molecules in natural extracts.

Quantitative Data on the Inflammatory Effects of this compound and Related Alkylglycerols

The available quantitative data on the inflammatory effects of this compound are limited. The following table summarizes the key findings from studies on this compound and closely related alkylglycerols.

CompoundCell/SystemConcentrationMeasured ParameterResultReference
Batyl Alcohol (sn-3-octadecylglycerol)BALB/c MiceLow concentrationsMacrophage Fc-mediated ingestionSimilar activation to DDG
AlkylglycerolsRAW264.7 Macrophages0.1-5 µg/mLROS, NO, IL-6Increased expression
1-O-alkyl-glycerols (from squid)Obese Asthma PatientsNot specifiedPlasma TNF-α, IL-4, IL-17aDecreased levels

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the inflammatory potential of this compound. These protocols are adapted from established methods used for studying inflammatory responses in macrophages.

Macrophage Culture and Activation

Objective: To prepare murine macrophages for stimulation with this compound.

Cell Line: RAW264.7 (a murine macrophage-like cell line).

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (to be dissolved in a suitable vehicle, e.g., DMSO, with final concentration not exceeding 0.1%)

  • Lipopolysaccharide (LPS) from E. coli (positive control for pro-inflammatory response)

  • Cell scrapers

  • 6-well or 96-well tissue culture plates

Procedure:

  • Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well or 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of this compound or LPS. A vehicle control should be included.

  • Incubate the cells for the desired time period (e.g., 24 hours) before collecting the supernatant for cytokine analysis or lysing the cells for protein or RNA analysis.

Measurement of Nitric Oxide (NO) Production

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • Cell culture supernatant from this compound-treated macrophages

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Collect the cell culture supernatant from the macrophage culture experiment.

  • Add 50 µL of supernatant to a 96-well plate in triplicate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

  • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples using the standard curve.

Measurement of Interleukin-6 (IL-6) Production

Objective: To quantify the secretion of the pro-inflammatory cytokine IL-6 by macrophages.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatant from this compound-treated macrophages

  • Mouse IL-6 ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

  • 96-well microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the IL-6 ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the cell culture supernatants and IL-6 standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the IL-6 concentration in the samples using the standard curve.

Lymphocyte-Macrophage Co-culture for Indirect Activation

Objective: To investigate the indirect, lymphocyte-mediated activation of macrophages by this compound.

Materials:

  • Splenocytes isolated from mice (as a source of B and T lymphocytes)

  • Peritoneal macrophages or bone marrow-derived macrophages (BMDMs) from mice

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Transwell inserts (0.4 µm pore size) for 24-well plates

Procedure:

  • Isolate splenocytes from the spleen of a mouse using standard procedures.

  • Isolate peritoneal macrophages or generate BMDMs.

  • To test the effect of this compound-treated lymphocytes on macrophages: a. Culture splenocytes with this compound for a predetermined time (e.g., 24 hours). b. Collect the conditioned medium from the this compound-treated splenocytes. c. Add the conditioned medium to a culture of macrophages and incubate for 24-48 hours. d. Assess macrophage activation by measuring phagocytosis, cytokine production, or surface marker expression.

  • To test the requirement of cell-cell contact: a. Plate macrophages in the bottom of a 24-well plate. b. Place a Transwell insert into each well. c. Add splenocytes to the top of the Transwell insert. d. Add this compound to the co-culture system. e. After incubation, assess macrophage activation in the bottom well.

Visualization of Proposed Signaling Pathways

The following diagrams illustrate the hypothetical signaling pathways for the pro- and anti-inflammatory actions of alkylglycerols, based on the current literature.

Pro_Inflammatory_Pathway This compound This compound BCell B-Lymphocyte This compound->BCell Factor1 Signaling Factor 1 BCell->Factor1 releases TCell T-Lymphocyte Factor2 Signaling Factor 2 TCell->Factor2 releases Macrophage Macrophage Activation Macrophage Activation (↑ Phagocytosis, ↑ ROS, ↑ NO, ↑ IL-6) Macrophage->Activation Factor1->TCell activates Factor2->Macrophage activates Anti_Inflammatory_Pathway cluster_macrophage Macrophage Interior Alkylglycerols Alkylglycerols (e.g., from Squid Oil) Macrophage Macrophage Alkylglycerols->Macrophage MAPK MAPK Pathway Alkylglycerols->MAPK inhibits NFkB NF-κB Pathway Alkylglycerols->NFkB inhibits Macrophage->MAPK Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (↓ TNF-α, ↓ IL-4, ↓ IL-17a) MAPK->Cytokines NFkB->Cytokines

References

Early Investigations into Batilol and its Influence on Erythropoiesis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, a glyceryl ether also known as batyl alcohol, has been the subject of early scientific inquiry regarding its potential influence on hematopoiesis, the process of blood cell formation. This technical guide delves into the foundational studies that explored the effects of this compound on erythropoiesis, the specific lineage of hematopoiesis responsible for the production of red blood cells (erythrocytes). While direct and extensive research on this specific interaction is limited in contemporary literature, early investigations provide valuable insights into the potential biological activity of this compound. This document aims to consolidate the available data from these pioneering studies, presenting it in a structured format to aid researchers and professionals in the fields of hematology and drug development.

The primary focus of this guide is to present the quantitative data and experimental methodologies from key early studies, offering a historical perspective on the understanding of this compound's hematopoietic properties. The information is intended to serve as a resource for those interested in the historical context of hematopoietic stimulants and the potential for re-evaluating such compounds with modern research techniques.

Core Findings from Early Studies

The seminal early work in this area is the 1959 study by Linman and colleagues, which investigated the hematopoietic effects of oral batyl alcohol administration in normal rats. Their findings are central to understanding the initial observations of this compound's impact on red blood cell production.

Quantitative Data from Animal Studies
Hematological ParameterObserved Effect of this compound AdministrationNotes
Erythrocyte Count Erythrocytosis (Increased Red Blood Cell Count)[1][2][3][4][5]The increase was characterized by the production of microcytes (smaller than normal red blood cells).
Reticulocyte Count Reticulocytosis (Increased count of immature red blood cells)This suggests a stimulation of red blood cell production in the bone marrow.
Hemoglobin Level No significant increase
Hematocrit Level No significant increase
Thrombocyte (Platelet) Count Thrombocytosis (Increased Platelet Count)
Leukocyte (White Blood Cell) Count Leukocytosis (Increased White Blood Cell Count)
Bone Marrow Hyperplasia of all myeloid elementsThis indicates a general stimulation of the bone marrow.
Iron-59 Incorporation No enhancement in hemoglobin of recipient rats or in vitro bone marrow culturesThis suggests that the mechanism of action is not related to an increased uptake of iron for hemoglobin synthesis.

Experimental Protocols

Detailed experimental protocols from the early studies are not fully available in the accessible literature. However, based on the summaries and citations, we can infer the general methodology employed in the key rat study.

In Vivo Animal Study: Oral Administration of this compound in Rats
  • Test Substance: this compound (Batyl Alcohol)

  • Animal Model: Normal rats

  • Route of Administration: Oral

  • Key Findings: The oral administration of this compound to normal rats resulted in a notable increase in the number of red blood cells, a condition known as erythrocytosis. This was accompanied by an increase in reticulocytes, which are immature red blood cells, suggesting that this compound stimulates their production. Interestingly, this rise in red blood cell count was not associated with an increase in hemoglobin or hematocrit levels. The study also observed an increase in platelets (thrombocytosis) and white blood cells (leukocytosis), along with a general stimulation of the bone marrow (hyperplasia of all myeloid elements).

The study by Linman and colleagues also noted that the observed erythrocytic response was similar to that induced by a thermostable, ether-soluble factor found in plasma known to stimulate red blood cell production.

Visualizations

To better understand the described processes and relationships, the following diagrams have been generated using the DOT language.

Batilol_Effect_on_Hematopoiesis This compound This compound (Oral Administration) BoneMarrow Bone Marrow This compound->BoneMarrow Stimulates Erythropoiesis Erythropoiesis (Stimulation) BoneMarrow->Erythropoiesis Thrombopoiesis Thrombopoiesis (Stimulation) BoneMarrow->Thrombopoiesis Leukopoiesis Leukopoiesis (Stimulation) BoneMarrow->Leukopoiesis Erythrocytes Erythrocytosis (Microcytes) Erythropoiesis->Erythrocytes Reticulocytes Reticulocytosis Erythropoiesis->Reticulocytes Thrombocytes Thrombocytosis Thrombopoiesis->Thrombocytes Leukocytes Leukocytosis Leukopoiesis->Leukocytes Erythropoiesis_Observations cluster_Batilol_Effect This compound-Induced Erythropoiesis cluster_No_Change Parameters Without Significant Change Erythrocyte_Count ↑ Erythrocyte Count (Erythrocytosis) Microcytes Production of Microcytes Erythrocyte_Count->Microcytes Reticulocyte_Count ↑ Reticulocyte Count (Reticulocytosis) Hemoglobin ↔ Hemoglobin Level Hematocrit ↔ Hematocrit Level Iron_Uptake ↔ Iron-59 Incorporation

References

A Deep Dive into the Scientific Journey of Alkylglycerols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of alkylglycerol (AKG) research, from their origins in folk medicine to their modern-day investigation as potent bioactive compounds. This document details key discoveries, experimental methodologies, and the evolving understanding of their mechanisms of action, with a focus on their roles in immunology and oncology.

From Scandinavian Folk Remedy to Laboratory Discovery: The Early History

The story of alkylglycerols begins not in a laboratory, but in the traditional fishing communities of Scandinavia. For centuries, shark liver oil was a staple of folk medicine, used to treat a variety of ailments, including wounds, respiratory tract infections, and as a general tonic.[1][2] The robust nature of sharks and their apparent resistance to infections and tumors fueled the belief in the oil's therapeutic properties.[2][3]

The scientific investigation into the components of shark liver oil began in the early 20th century. In 1922, Japanese researchers Tsujimoto and Toyama first identified a unique class of ether lipids in shark liver oil, which they named alkylglycerols.[2] However, it was the pioneering work of Nobel laureate Sir Robert Robinson in 1930 that led to their first chemical synthesis, paving the way for more detailed scientific study.

A pivotal moment in alkylglycerol research came in the 1950s with the work of Swedish oncologist Dr. Astrid Brohult. Intrigued by the observation that bone marrow from healthy calves could stimulate white blood cell production in children with leukemia, she and her husband, Dr. Sven Brohult, embarked on a journey to identify the active components. Their research led them to the discovery that alkylglycerols were the key hematopoietic factors in the bone marrow extracts. This seminal work laid the foundation for decades of research into the therapeutic potential of alkylglycerols, particularly in the context of cancer treatment and radiation protection.

Key Research Milestones in Alkylglycerol Science

The following timeline highlights the critical discoveries and advancements in the field of alkylglycerol research:

Year/Period Key Discovery or Milestone Significance Key Researchers/References
Centuries Ago Use of shark liver oil in Scandinavian folk medicine.Traditional use provided the impetus for scientific investigation.N/A
1922 First identification of alkylglycerols in shark liver oil.Marked the beginning of the scientific study of these compounds.Tsujimoto and Toyama
1930 First chemical synthesis of alkylglycerols.Enabled controlled experimental studies.Sir Robert Robinson
1950s Identification of alkylglycerols as hematopoietic factors in calf bone marrow.Uncovered the role of AKGs in stimulating white blood cell production.Astrid and Sven Brohult
1963 Publication of Astrid Brohult's thesis on the use of alkylglycerols in radiation treatment.Demonstrated the protective effects of AKGs against radiation-induced leukopenia and thrombocytopenia.Astrid Brohult
1970s Evidence emerges for the anti-cancer properties of alkylglycerols.Research expanded to investigate the direct effects of AKGs on tumor growth.Various researchers
1980s-Present Investigation into the immunomodulatory effects and mechanisms of action.Focus shifted to understanding how AKGs interact with the immune system and cellular signaling pathways.Various researchers

Core Research Areas and Experimental Findings

The therapeutic potential of alkylglycerols has been explored in several key areas, with a significant body of research focused on their effects on hematopoiesis, the immune system, and cancer.

Hematopoiesis and Protection from Radiation

Dr. Astrid Brohult's initial research demonstrated that alkylglycerols could stimulate the production of white blood cells (leukocytes) and platelets (thrombocytes). This hematopoietic effect was particularly significant in the context of radiation therapy for cancer, which often leads to a dangerous drop in blood cell counts.

Subsequent studies by the Brohults and others confirmed that pre-treatment with alkylglycerols could mitigate the negative effects of radiation on the bone marrow, leading to a less severe decrease in white blood cells and platelets.

Experimental Workflow: Brohult's Studies on Radiation Protection

G cluster_0 Patient Cohort cluster_1 Treatment Groups cluster_2 Data Collection & Analysis Patient Population Patients with Cervical Cancer Undergoing Radiation Therapy Group A Control Group (Standard Radiation Therapy) Patient Population->Group A Group B Treatment Group (Alkylglycerols + Radiation Therapy) Patient Population->Group B Monitoring Monitoring of White Blood Cell and Platelet Counts Group A->Monitoring Group B->Monitoring Outcome Comparison of Hematological Profiles and Clinical Outcomes Monitoring->Outcome

A simplified workflow of the Brohults' clinical studies.
Immunomodulatory Effects

Alkylglycerols have been shown to exert significant effects on the immune system, primarily through the activation of macrophages. Macrophages are crucial players in the innate immune response, responsible for engulfing pathogens and cellular debris.

Research has indicated that alkylglycerols can enhance macrophage phagocytic activity and stimulate the production of various cytokines, which are signaling molecules that regulate the immune response. This immunostimulatory action is believed to contribute to their anti-infective and anti-tumor properties.

Anti-Cancer Research

The anti-cancer properties of alkylglycerols have been a major focus of research since the 1970s. Studies have suggested several mechanisms through which alkylglycerols may combat cancer:

  • Direct Cytotoxicity: Some studies have shown that alkylglycerols can directly inhibit the growth of tumor cells.

  • Inhibition of Angiogenesis: There is evidence to suggest that alkylglycerols may inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.

  • Immune System Activation: By stimulating the immune system, particularly macrophages, alkylglycerols may help the body to recognize and destroy cancer cells.

  • Inhibition of Protein Kinase C (PKC): Alkylglycerols have been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme that plays a crucial role in cell proliferation. By competitively inhibiting the activation of PKC, alkylglycerols may help to control unregulated cell growth, a hallmark of cancer.

Signaling Pathway: Alkylglycerol Inhibition of Protein Kinase C

G cluster_0 Cell Membrane cluster_1 Downstream Effects DAG Diacylglycerol (DAG) PKC_active Active PKC DAG->PKC_active Activates AKG Alkylglycerol (AKG) PKC_inactive Inactive PKC AKG->PKC_inactive Inhibits Activation Proliferation Cell Proliferation PKC_active->Proliferation

Alkylglycerols competitively inhibit PKC activation by DAG.

Quantitative Data from Key Studies

While a comprehensive meta-analysis of all quantitative data is beyond the scope of this guide, the following table summarizes key dosage and outcome data from some of the historical studies.

Study/Researcher Condition Studied Dosage of Alkylglycerols Key Quantitative Outcomes Reference
Brohult et al. Radiation-induced leukopenia in cervical cancer patients200 mg, three times dailyThe decrease in white blood cell and platelet counts following radiation was less pronounced in the alkylglycerol-treated group compared to controls.
Brohult et al. Mortality in cervical cancer patients600 mg daily (prophylactic)A retrospective study suggested a reduced long-term mortality rate in patients who received alkylglycerols prior to and during radiation therapy.
Pugliese et al. General immune support100 mg, three times a dayThis dosage is suggested to have immunostimulatory effects with no known side effects.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols from the early research are often not fully documented in modern publications. However, based on available literature, we can outline the general methodologies used in key areas of alkylglycerol research.

Extraction and Purification of Alkylglycerols from Shark Liver Oil

The initial source of alkylglycerols for research was shark liver oil. The general steps for their extraction and purification include:

  • Saponification: The oil is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the ester bonds of triglycerides, leaving the ether bonds of alkylglycerols intact.

  • Extraction: The non-saponifiable fraction, which contains the alkylglycerols, is then extracted using an organic solvent (e.g., diethyl ether).

  • Purification: Further purification is typically achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate the different types of alkylglycerols (e.g., chimyl, batyl, and selachyl alcohol).

In Vivo Studies in Animal Models

Animal models, particularly mice and rats, have been instrumental in studying the effects of alkylglycerols. A general protocol for an in vivo study might involve:

  • Animal Model: Selection of an appropriate animal model (e.g., a tumor-bearing mouse model for cancer studies).

  • Treatment Groups: Animals are divided into control and treatment groups. The treatment group receives alkylglycerols, often administered orally (gavage) or through intraperitoneal injection.

  • Dosage and Duration: A specific dosage of alkylglycerols is administered for a defined period.

  • Monitoring and Data Collection: Various parameters are monitored, such as tumor size, body weight, and blood cell counts. At the end of the study, tissues may be collected for histological or biochemical analysis.

In Vitro Cell Culture Experiments

Cell culture systems provide a controlled environment to study the direct effects of alkylglycerols on cells. A typical in vitro experiment would follow these steps:

  • Cell Line Selection: An appropriate cell line is chosen based on the research question (e.g., a cancer cell line to study anti-proliferative effects).

  • Cell Culture: Cells are grown in a suitable culture medium.

  • Treatment: Alkylglycerols, dissolved in a suitable solvent, are added to the culture medium at various concentrations.

  • Assays: A variety of assays can be performed to assess the effects of alkylglycerols, such as:

    • Proliferation assays (e.g., MTT assay): To measure the effect on cell growth.

    • Apoptosis assays: To determine if the cells are undergoing programmed cell death.

    • Enzyme activity assays: To measure the effect on specific enzymes like Protein Kinase C.

Future Directions and Conclusion

The history of alkylglycerol research is a testament to the value of exploring traditional remedies through the lens of modern science. From their humble beginnings in Scandinavian folk medicine, alkylglycerols have emerged as a fascinating class of bioactive lipids with a wide range of potential therapeutic applications.

While much has been learned about their hematopoietic, immunomodulatory, and anti-cancer properties, further research is needed to fully elucidate their mechanisms of action and to translate these findings into effective clinical therapies. Future research should focus on:

  • Clinical Trials: Well-designed, large-scale clinical trials are needed to definitively establish the efficacy and safety of alkylglycerols for various conditions.

  • Mechanism of Action: Further investigation into the specific molecular targets and signaling pathways affected by alkylglycerols is crucial for understanding their biological effects.

  • Synergistic Effects: Exploring the potential synergistic effects of alkylglycerols with conventional therapies, such as chemotherapy and radiation, could lead to more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the in vivo administration of batilol (also known as batyl alcohol or 1-O-Octadecylglycerol), designed for researchers, scientists, and drug development professionals. The following sections detail experimental methodologies, quantitative data from preclinical studies, and potential signaling pathways involved in this compound's biological activities.

Introduction

This compound is a naturally occurring alkylglycerol found in shark liver oil and mammalian hematopoietic tissues.[1][2][3][4] It is a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are essential components of cellular membranes.[5] In vivo studies have demonstrated various biological effects of this compound and other alkylglycerols, including the stimulation of hematopoiesis, modulation of the immune system, and anti-tumor activities. These notes provide protocols based on published in vivo research to facilitate further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes dosages and administration routes from in vivo studies investigating the effects of this compound.

Animal ModelThis compound DosageAdministration RouteStudy DurationKey FindingsReference
C57BL/6 Mice (High-Fat Diet-Induced Obesity Model)20 mg/kg and 200 mg/kgOralNot specifiedInvestigated effects on obesity and insulin (B600854) resistance.
Gnpat Knockout Mice (Model for Rhizomelic Chondrodysplasia Punctata)Not specified (oral supplementation)Oral (in diet)2 monthsNormalized cardiac plasmalogen levels and rescued decreased cardiac conduction.
Pex7 Knockout Mice (Model for Rhizomelic Chondrodysplasia Punctata Type 1)2% in dietOral (in diet)Not specifiedRescued plasmalogen levels and ameliorated pathology.

Experimental Protocols

Preparation of this compound for In Vivo Administration

A. Formulation for Oral Gavage (Suspension)

This protocol is suitable for precise daily dosing.

  • Materials:

    • This compound (powder)

    • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • Mortar and pestle or homogenizer

    • Stir plate and magnetic stir bar

    • Sterile tubes for storage

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study. For example, to prepare a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

    • Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.

    • Store the suspension at 4°C for up to one week. Agitate well before each use.

B. Formulation for Dietary Supplementation

This method is suitable for long-term administration.

  • Materials:

    • This compound (powder)

    • Standard rodent chow

    • Food mixer

  • Procedure:

    • Calculate the amount of this compound required to achieve the desired percentage in the diet (e.g., 2% w/w).

    • Finely grind the standard rodent chow into a powder.

    • Thoroughly mix the this compound powder with the powdered chow in a food mixer until a homogenous mixture is achieved.

    • The modified diet can be provided ad libitum to the experimental animals.

Animal Models and Administration
  • Animal Models:

    • C57BL/6 Mice: Commonly used for studies on metabolism, including diet-induced obesity.

    • Gnpat Knockout Mice: A model for the human genetic disorder rhizomelic chondrodysplasia punctata (RCDP), characterized by deficient plasmalogen biosynthesis.

    • Pex7 Knockout Mice: Another model for RCDP Type 1, also exhibiting a lack of plasmalogens.

  • Administration:

    • Oral Gavage: For precise daily dosing, administer the this compound suspension using an appropriate gauge gavage needle. The volume should be based on the animal's body weight.

    • Dietary Administration: Provide the this compound-supplemented chow as the sole food source for the duration of the study.

Assessment of Efficacy

The methods for assessing the in vivo effects of this compound will depend on the specific research question. Based on published studies, these may include:

  • Metabolic Studies: Monitoring of body weight, food intake, glucose tolerance tests, and insulin tolerance tests.

  • Cardiovascular Studies: In vivo electrocardiographic recordings to assess cardiac impulse conduction.

  • Biochemical Analysis: Measurement of plasmalogen levels in various tissues (e.g., heart, brain) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Hematological Analysis: Complete blood counts (CBC) to assess changes in erythrocyte, leukocyte, and platelet numbers.

  • Immunological Assays: Flow cytometry to analyze immune cell populations, and ELISA or multiplex assays to measure cytokine levels.

Signaling Pathways

The precise molecular mechanisms and signaling pathways activated by this compound are not fully elucidated. However, existing research on alkylglycerols suggests several potential avenues of action. This compound, as a precursor to plasmalogens, plays a crucial role in maintaining cell membrane integrity and function. Alkylglycerols are also precursors for Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation and immune responses. Furthermore, alkylglycerols have been shown to activate macrophages.

Below are diagrams illustrating the hypothesized signaling relationships and an experimental workflow for in vivo this compound administration.

Batilol_Signaling_Pathway This compound This compound Plasmalogens Plasmalogen Biosynthesis This compound->Plasmalogens PAF Platelet-Activating Factor (PAF) Precursor This compound->PAF Macrophage Macrophage Activation This compound->Macrophage Membrane Cell Membrane Integrity & Function Plasmalogens->Membrane ImmuneResponse Modulation of Immune Response PAF->ImmuneResponse Macrophage->ImmuneResponse

Caption: Hypothesized signaling roles of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation (Oral Gavage or Diet) Dosing Administer this compound (Daily Gavage or Ad Libitum Diet) Formulation->Dosing AnimalModel Select Animal Model (e.g., C57BL/6 Mice) AnimalModel->Dosing Monitoring In-Life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Efficacy Efficacy Assessment (e.g., Metabolic, Cardiac) Monitoring->Efficacy Biochemical Biochemical Analysis (e.g., Plasmalogen Levels) Efficacy->Biochemical Histology Histopathological Examination Biochemical->Histology

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Preparing Batilol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as Batyl alcohol or 1-O-Octadecylglycerol, is a glyceryl ether lipid naturally found in shark liver oil and animal bone marrow.[1][2] It has been identified as an inflammatory agent and is utilized in various immunological and inflammation-related research.[1][2] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it a suitable vehicle for this compound.[3]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO, ensuring solution stability and reproducibility in experimental settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueReference
Synonyms Batyl alcohol, Stearyl monoglyceride, 1-O-Octadecylglycerol, Batilolum
Molecular Formula C21H44O3
Molecular Weight 344.57 g/mol
CAS Number 544-62-7
Appearance White or almost white, waxy mass or unctuous powder
Solubility in DMSO 68 mg/mL (197.34 mM)
Melting Point 70-72 °C
Boiling Point 189 °C (DMSO)

Experimental Protocols

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous/fresh Dimethyl sulfoxide (DMSO, molecular biology grade)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves (butyl rubber, fluoroelastomer, neoprene, or thick latex gloves are recommended over nitrile for prolonged contact with DMSO)

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements and the solubility limit of this compound in DMSO (197.34 mM).

Calculations:

  • Molecular Weight (MW) of this compound: 344.57 g/mol

  • Desired Stock Concentration (C): 100 mM = 0.1 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

Mass (m) = C x V x MW m = 0.1 mol/L x 0.001 L x 344.57 g/mol = 0.034457 g = 34.46 mg

Procedure:

  • Weighing this compound: Accurately weigh 34.46 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the weighed this compound powder to a sterile amber glass vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial. Note: Moisture-absorbing DMSO can reduce the solubility of this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtration through a 0.22 µm DMSO-compatible filter (e.g., PTFE). High-temperature sterilization methods are not recommended.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage. A general guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C.

Preparation of Working Solutions

To prepare a working solution, the DMSO stock solution should be diluted in the appropriate cell culture medium or buffer.

Important Considerations:

  • The final concentration of DMSO in the working solution should be kept low, typically below 0.5% for in vitro cell-based assays, to minimize solvent-induced cytotoxicity.

  • A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.

  • If precipitation occurs upon dilution in aqueous solutions, using a co-solvent like PEG400 or Tween 80 may be necessary.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using a this compound stock solution and a potential signaling pathway that may be influenced by this compound's inflammatory properties.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute Prepare Working Solution aliquot->dilute treat Treat Cells/Tissues dilute->treat assay Perform Assay treat->assay data Data Analysis assay->data

Caption: Experimental workflow for preparing and using this compound-DMSO stock solutions.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation

References

Application Notes and Protocols for Batilol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as batyl alcohol or 1-O-octadecylglycerol, is a naturally occurring ether lipid belonging to the alkylglycerol class.[1] Found in sources such as shark liver oil and bone marrow, this compound plays a role as a precursor in the biosynthesis of plasmalogens and other ether phospholipids, which are integral components of cellular membranes.[2] Emerging research has highlighted its potential as a modulator of inflammatory signaling pathways, making it a compound of interest for in vitro studies in various cell types. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including recommended dosage ranges, cytotoxicity considerations, and detailed experimental protocols. This compound is described as an inflammatory agent and has demonstrated effects on key signaling cascades involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Quantitative Data: In Vitro Efficacy and Cytotoxicity of this compound

The following tables summarize the effective concentrations of this compound used in various cell culture experiments and provide general cytotoxicity information for related compounds. Direct IC50 values for this compound are not widely reported in the literature; therefore, data on effective concentrations and cytotoxicity of similar alkylglycerols are provided as a reference.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell Line/TypeApplicationThis compound ConcentrationObserved EffectReference
Murine Primary AdipocytesModulation of Inflammatory Signaling10 µMAltered LPS-mediated activation of MAPK and NF-κB signaling.
RAW 264.7 Murine MacrophagesImmunostimulation0.1 - 5 µg/mLStimulation of lysosomal activity, nitric oxide synthesis, and reactive oxygen species levels.

Table 2: Cytotoxicity of Related Alkylglycerols

CompoundCell LineAssayIC50/CytotoxicityReference
Synthetic Alkylglycerols (18:1 and 16:1)Human Umbilical Vein Endothelial Cells (HUVEC)MTT AssayNo cytotoxic effects observed at concentrations lower than 20 µM after 72 hours.[3]
Carvedilol (for context on NF-κB inhibition)Human Peripheral Blood T CellsApoptosis AssayNon-toxic at concentrations ≤10 µM; induced apoptosis at ≥20 µM.[4]

Signaling Pathways Modulated by this compound

This compound has been shown to influence key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways. Below are diagrams illustrating the putative mechanism of action of this compound in modulating these cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is suggested to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Initiates This compound This compound This compound->IKK_complex Inhibits

This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation. This compound has been observed to affect the phosphorylation of key MAPK members, such as JNK and ERK. The diagram below illustrates the general MAPK cascade and indicates the points of modulation by this compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MAPKKs (MKK3/4/6/7) TAK1->MKKs Activates MEK1_2 MEK1/2 TAK1->MEK1_2 Activates p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Activates ERK ERK MEK1_2->ERK Phosphorylates ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Modulates This compound This compound This compound->JNK Modulates Phosphorylation This compound->ERK Modulates Phosphorylation

This compound's modulation of the MAPK signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A concentrated stock solution should be prepared for dilution into cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.45 mg of this compound (Molecular Weight: 344.58 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic working concentration range.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Batilol_Treatment 3. Treat cells with serial dilutions of this compound Incubation1->Batilol_Treatment Incubation2 4. Incubate for 24-72 hours Batilol_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability and IC50 value Absorbance_Reading->Data_Analysis

Workflow for the MTT cell viability assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Analysis of Inflammatory Cytokine Production in Macrophages (e.g., RAW 264.7)

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_collection Sample Collection cluster_analysis Analysis Cell_Seeding 1. Seed RAW 264.7 cells in a 24-well plate Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Pretreatment 3. Pre-treat with this compound for 1-2 hours Incubation1->Pretreatment LPS_Stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->LPS_Stimulation Incubation2 5. Incubate for 24 hours LPS_Stimulation->Incubation2 Supernatant_Collection 6. Collect cell culture supernatants Incubation2->Supernatant_Collection Centrifugation 7. Centrifuge to remove cell debris Supernatant_Collection->Centrifugation ELISA 8. Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Centrifugation->ELISA Data_Analysis 9. Analyze and compare cytokine concentrations ELISA->Data_Analysis

Workflow for inflammatory cytokine production assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • 24-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete DMEM medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • ELISA: Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) on the clarified supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of each cytokine and compare the levels between the different treatment groups to assess the inhibitory effect of this compound.

Conclusion

This compound presents as a valuable tool for in vitro investigations into the roles of ether lipids in cellular signaling, particularly in the context of inflammation. The provided protocols and data offer a foundation for researchers to design and execute experiments to further elucidate the biological functions of this compound. It is recommended that researchers perform initial dose-response experiments to determine the optimal non-toxic concentration range for their specific cell line and experimental conditions. The modulation of the NF-κB and MAPK pathways by this compound suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

References

Application Notes: In Vitro Assays for Testing Batilol's Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Batilol, also known as Batyl alcohol or 1-O-Octadecylglycerol, is an alkylglycerol found in marine organisms like shark liver oil and in animal bone marrow.[1][2] As a precursor in the biosynthesis of plasmalogens and phospholipids, it is an essential component of cell membranes.[1][3] Research has indicated that this compound and related compounds may possess complex immunomodulatory and pro-inflammatory properties.[1] These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the cytotoxic, inflammatory, oxidative, and apoptotic effects of this compound, enabling a comprehensive understanding of its biological activity at the cellular level.

Cell Viability and Cytotoxicity Assays

A primary step in evaluating the in vitro effects of any compound is to determine its impact on cell viability and establish a non-toxic concentration range for subsequent functional assays. Tetrazolium-based assays, such as the MTT assay, are widely used for this purpose. They measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Data Presentation: Cell Viability (IC50) of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's cytotoxicity. Below is a sample data table illustrating the IC50 values of this compound across different cell lines after a 48-hour incubation period.

Cell LineCell TypeIC50 (µM)
RAW 264.7Murine Macrophage75.2
A549Human Lung Carcinoma98.5
HUVECHuman Umbilical Vein Endothelial Cells120.8
PBMCHuman Peripheral Blood Mononuclear Cells> 200

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition prep_cells Seed Cells in 96-well Plate prep_compound Prepare this compound Serial Dilutions treat Treat Cells with this compound (e.g., 24-72 hours) prep_compound->treat add_mtt Add MTT Reagent (Incubate 1-4 hours) treat->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize readout Read Absorbance (570 nm) solubilize->readout

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay

Materials:

  • Target cells (e.g., RAW 264.7 macrophages)

  • Complete growth medium

  • 96-well flat-bottom cell culture plates

  • This compound (dissolved in DMSO, stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the various this compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory and Immunomodulatory Assays

This compound has been described as an inflammatory agent. The following assays can elucidate its effects on key inflammatory pathways and mediators in immune cells like macrophages.

Data Presentation: this compound's Effect on Inflammatory Markers

This table summarizes the dose-dependent effects of this compound on the production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages.

This compound (µM)NO Production (% of LPS Control)PGE₂ Production (pg/mL)CD86 Expression (% Positive Cells)
0 (Unstimulated)5.1 ± 0.835 ± 124.5 ± 1.1
0 (LPS only)100 ± 9.22850 ± 21085.3 ± 4.7
10115 ± 8.53100 ± 19088.1 ± 5.2
25142 ± 11.13840 ± 25092.4 ± 3.9
50165 ± 10.44520 ± 31094.6 ± 4.1

Note: The data presented above is hypothetical, based on the reported pro-inflammatory activity of related compounds, and for illustrative purposes only.

Signaling Pathway: Macrophage Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds This compound This compound This compound->TLR4 May influence MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription NFkB->Genes Mediators Release of: • Nitric Oxide (NO) • Prostaglandins (PGE₂) • Cytokines (TNF-α, IL-6) Genes->Mediators Leads to

Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.

Protocol 1: Nitric Oxide (NO) Quantification (Griess Assay)

Principle: This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • LPS-stimulated cell culture supernatants

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

Procedure:

  • Culture and treat cells (e.g., RAW 264.7) with this compound in the presence or absence of an inflammatory stimulus like Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Use concentrations of this compound determined to be non-toxic from the viability assay.

  • Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

  • Add 50 µL of Griess Reagent Part A to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Read the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 2: Prostaglandin E₂ (PGE₂) Quantification (ELISA)

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE₂ released into the cell culture medium.

Materials:

  • LPS-stimulated cell culture supernatants

  • Commercially available PGE₂ EIA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Culture and treat cells as described for the Griess assay.

  • Collect cell culture supernatants. It may be necessary to dilute the supernatants to ensure the PGE₂ concentration falls within the linear range of the assay's standard curve.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves adding supernatants, standards, and a PGE₂-enzyme conjugate to a plate pre-coated with anti-PGE₂ antibodies.

  • After incubation and washing steps, a substrate is added, which develops a color in inverse proportion to the amount of PGE₂ in the sample.

  • Stop the reaction and read the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculate the PGE₂ concentration based on the standard curve provided in the kit.

Oxidative Stress Assays

Inflammatory processes are often linked with the production of reactive oxygen species (ROS). Measuring intracellular ROS can provide insight into the mechanisms underlying this compound's effects.

Data Presentation: Effect of this compound on Intracellular ROS
TreatmentIntracellular ROS (Mean Fluorescence Intensity)
Control (Unstimulated)100 ± 15
H₂O₂ (Positive Control)850 ± 65
This compound (25 µM)180 ± 22
This compound (50 µM)250 ± 31

Note: The data presented above is hypothetical and for illustrative purposes only.

Protocol: Intracellular ROS Measurement using DCFH-DA

Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • DCFH-DA dye (e.g., 10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Wash the cells gently with pre-warmed HBSS.

  • Load the cells with 10-20 µM DCFH-DA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells again with HBSS to remove excess dye.

  • Add 100 µL of HBSS containing the desired concentrations of this compound or H₂O₂ (positive control).

  • Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings can be taken kinetically over time or as a single endpoint measurement.

  • Data are often expressed as a fold change in fluorescence intensity over the untreated control.

Apoptosis Assays

To determine if cell death observed in viability assays is due to apoptosis (programmed cell death) or necrosis, specific assays targeting hallmarks of apoptosis are required.

Data Presentation: this compound's Effect on Apoptosis
Treatment (24h)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Cleaved Caspase-3 (Fold Change vs. Control)
Control3.1 ± 0.71.5 ± 0.41.0
This compound (50 µM)8.9 ± 1.23.2 ± 0.61.8
This compound (100 µM)22.4 ± 2.515.8 ± 1.93.5

Note: The data presented above is hypothetical and for illustrative purposes only.

Signaling Pathway: Caspase-Mediated Apoptosis

G Stimulus Apoptotic Stimulus (e.g., this compound) ProCasp8 Pro-Caspase-8 Stimulus->ProCasp8 Activates Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Casp3 Active (Cleaved) Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified extrinsic apoptosis pathway leading to caspase-3 activation.

Protocol: Annexin V/PI Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.

Materials:

  • Treated and control cells

  • Flow cytometer

  • Commercially available Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in kit)

  • Ice-cold PBS

Procedure:

  • Treat cells with this compound for the desired time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (reagent volumes may vary by kit).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

References

Application Notes and Protocols for Evaluating Novel Compounds in RAW 264.7 Macrophage Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial assessment of a novel compound, herein referred to as "Compound X" (as a stand-in for Batilol, for which specific data in RAW 264.7 cells is not publicly available), on the RAW 264.7 macrophage cell line. This document outlines standard protocols for cell culture, cytotoxicity assessment, and the evaluation of anti-inflammatory properties and associated signaling pathways.

Introduction to RAW 264.7 Macrophages

The RAW 264.7 cell line, derived from a murine tumor induced by the Abelson murine leukemia virus, is a widely used and well-characterized model for studying macrophage functions.[1][2][3] These cells are adherent and exhibit key macrophage characteristics such as phagocytosis and the production of inflammatory mediators upon stimulation.[2] Their robust response to inflammatory stimuli, such as lipopolysaccharide (LPS), makes them an excellent in vitro model for screening the anti-inflammatory potential of novel compounds.[4]

Experimental Workflow for Compound Evaluation

The following diagram outlines the typical workflow for assessing the bioactivity of a new compound in RAW 264.7 cells.

experimental_workflow cluster_setup Initial Setup cluster_assays Primary Screening cluster_mechanism Mechanism of Action cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity compound_prep Compound X Preparation compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) cytotoxicity->anti_inflammatory Determine non-toxic concentrations cytokine Cytokine Analysis (ELISA) anti_inflammatory->cytokine Confirm anti-inflammatory effect western_blot Signaling Pathway Analysis (Western Blot) anti_inflammatory->western_blot Investigate mechanism cytokine->western_blot

General experimental workflow for compound evaluation.

Protocols

RAW 264.7 Cell Culture

This protocol describes the standard procedure for the maintenance of the RAW 264.7 cell line.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • T-75 cell culture flasks

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.

  • Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Culturing: Transfer the resuspended cells into a T-75 flask containing 15-20 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, remove the old medium. Wash the cells once with PBS. Add 2-3 mL of fresh medium and detach the cells by gently using a cell scraper. Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes. Resuspend the pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium. Refresh the growth media every 2-3 days.

Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of Compound X on the viability of RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • Compound X stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1% (v/v). Remove the old medium from the cells and add 100 µL of the diluted Compound X. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for 24 or 48 hours.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Table 1: Hypothetical Cytotoxicity Data for Compound X

Compound X (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
595.7 ± 3.9
1092.3 ± 4.2
2588.1 ± 5.5
5065.4 ± 6.3
10032.1 ± 4.8

Data are presented as mean ± SD. Non-toxic concentrations (e.g., ≤ 25 µM) should be used for subsequent experiments.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of NO production.

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Compound X

  • Griess Reagent (equal parts of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well. After 24 hours, pre-treat the cells with non-toxic concentrations of Compound X for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours. Include a control group (no treatment), a group with LPS only, and groups with Compound X and LPS.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of the Griess Reagent to each well.

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Table 2: Hypothetical Effect of Compound X on NO Production

TreatmentNO₂⁻ Concentration (µM)
Control1.2 ± 0.3
LPS (1 µg/mL)25.6 ± 2.1
LPS + Compound X (5 µM)18.4 ± 1.5
LPS + Compound X (10 µM)12.1 ± 1.1
LPS + Compound X (25 µM)6.8 ± 0.9

Data are presented as mean ± SD.

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

  • Cell culture supernatants (from the NO assay or a separate experiment)

  • Cytokine-specific ELISA kit (e.g., for mouse TNF-α, IL-6)

  • Wash buffer

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Table 3: Hypothetical Effect of Compound X on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 1235 ± 8
LPS (1 µg/mL)2500 ± 1501800 ± 120
LPS + Compound X (25 µM)1200 ± 90850 ± 75

Data are presented as mean ± SD.

Western Blot Analysis for Signaling Pathways

This protocol is to investigate the effect of Compound X on key inflammatory signaling pathways like NF-κB and MAPK.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the NO assay, but for shorter time points for signaling events (e.g., 15-60 minutes). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein for phosphorylated targets.

Signaling Pathways in Macrophage Activation

LPS stimulation of RAW 264.7 cells activates signaling cascades that lead to the production of inflammatory mediators. Key pathways include the NF-κB and MAPK pathways. A compound with anti-inflammatory properties may inhibit one or more steps in these pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes activates transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB degrades, releases NFkB_nuc NF-κB (p65) (Nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Pro_inflammatory_genes activates transcription CompoundX Compound X (Hypothesized Inhibition) CompoundX->MAPK CompoundX->IKK

Key inflammatory signaling pathways in macrophages.

Conclusion

These application notes provide a framework for the initial in vitro evaluation of a novel compound's anti-inflammatory potential using the RAW 264.7 macrophage cell line. The described protocols for cell culture, cytotoxicity, and inflammatory mediator analysis, along with the investigation of key signaling pathways, will enable researchers to gather crucial preliminary data for further drug development.

References

Application Notes and Protocols for Oral Administration of Batilol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as batyl alcohol or 1-O-octadecylglycerol, is a glyceryl ether naturally found in shark liver oil and bone marrow. It is investigated for its potential therapeutic effects, including its role as a precursor in the biosynthesis of plasmalogens, which are essential components of cell membranes. Deficiencies in plasmalogens have been linked to various diseases, making this compound a compound of interest for dietary supplementation and therapeutic intervention studies in animal models. These application notes provide an overview of the available data and protocols for the oral administration of this compound in preclinical research.

Note: Publicly available pharmacokinetic data for the oral administration of this compound in animal models is limited. The information provided herein is based on existing studies and general protocols for oral administration in rodents. Further research is required to establish a comprehensive pharmacokinetic profile of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the oral administration of this compound in animal models.

Table 1: Chronic Oral Administration of this compound in Mice

ParameterValueAnimal ModelDurationObserved EffectSource
Dosage2% in food pellets (w/w)Gnpat knockout mice (model for Rhizomelic Chondrodysplasia Punctata)2 monthsRestoration of cardiac plasmalogen levels and normalization of QRS duration in the electrocardiogram.[1]

Table 2: In Vitro Effects of this compound on Adipocytes

ParameterValueCell ModelConditionObserved EffectSource
ConcentrationHigh doseMouse primary adipocytesLipopolysaccharide (LPS) stimulationIncreased fasting levels of insulin (B600854) in mice fed a high-fat diet; Increased LPS-mediated phosphorylation of JNK and ERK.[2]

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound via Supplemented Feed

This protocol is based on a study that successfully used this compound-supplemented feed to achieve a therapeutic effect in a mouse model of plasmalogen deficiency.[1]

Objective: To administer this compound orally to mice over an extended period for chronic efficacy studies.

Materials:

  • This compound (powder form)

  • Standard rodent chow pellets

  • Food binder (e.g., gelatin, sucrose (B13894) solution)

  • Mixer or food processor

  • Drying oven

Procedure:

  • Dose Calculation: Determine the required concentration of this compound in the feed. A 2% (w/w) concentration has been previously reported.[1] For a 1 kg batch of feed, this would correspond to 20 g of this compound.

  • Chow Preparation: Grind the standard rodent chow pellets into a fine powder using a mixer or food processor.

  • This compound Incorporation:

    • In a separate container, prepare a binder solution. A 2% sucralose (B1001) solution can be used to create a palatable jelly.[3]

    • Thoroughly mix the calculated amount of this compound powder with the powdered chow.

    • Gradually add the binder solution to the this compound-chow mixture while continuously mixing to form a homogenous dough.

  • Pellet Reformation:

    • Press the dough into pellet molds or extrude it to form pellets of a size suitable for the animal model.

    • Dry the pellets in a drying oven at a low temperature (e.g., 50-60°C) until they are hard and dry to prevent mold growth.

  • Administration:

    • Replace the standard chow in the animal cages with the prepared this compound-supplemented pellets.

    • Ensure ad libitum access to the medicated feed and water.

    • Monitor food consumption to estimate the daily dose of this compound intake.

G cluster_prep Feed Preparation cluster_admin Administration DoseCalc Calculate this compound Dose (2% w/w) GrindChow Grind Standard Chow DoseCalc->GrindChow Mix Mix this compound and Powdered Chow GrindChow->Mix AddBinder Add Binder Solution Mix->AddBinder FormPellets Form into Pellets AddBinder->FormPellets DryPellets Dry Pellets FormPellets->DryPellets ReplaceChow Replace Standard Chow with Medicated Pellets DryPellets->ReplaceChow AdLib Provide Ad Libitum Access ReplaceChow->AdLib Monitor Monitor Food Consumption AdLib->Monitor

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Batilol. Due to the absence of a significant chromophore in the this compound molecule, direct UV detection is challenging. This protocol, therefore, outlines a pre-column derivatization step to enable sensitive and reliable quantification using UV detection. Alternative advanced detection methods, including Charged Aerosol Detection (CAD) and Mass Spectrometry (MS), are also discussed for laboratories equipped with this instrumentation. The described methodologies are suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound, a glycerol (B35011) ether, is of interest for its potential therapeutic applications. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. Standard HPLC with UV detection is often challenging for compounds like this compound that lack a UV-absorbing functional group. To overcome this limitation, this method employs a derivatization strategy to attach a UV-active moiety to the this compound molecule prior to chromatographic analysis. This application note provides a comprehensive protocol for the quantification of this compound using HPLC with UV detection following derivatization, as well as considerations for alternative detection methods.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. The exact gradient program should be optimized for best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: The detection wavelength will depend on the derivatizing agent used. For example, derivatization with benzoyl chloride allows for detection at approximately 230 nm.

Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing agent (e.g., Benzoyl chloride)

  • Base catalyst (e.g., Pyridine or Triethylamine)

  • Quenching reagent (e.g., Methanol)

  • Solvents for extraction (e.g., Dichloromethane)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or dichloromethane (B109758) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve after derivatization.

Sample Preparation and Derivatization
  • Sample Extraction: For formulated products, an appropriate extraction procedure must be developed to isolate this compound from the excipients. This may involve liquid-liquid extraction or solid-phase extraction.

  • Derivatization Reaction:

    • To an aliquot of the extracted sample or working standard solution, add the derivatizing agent (e.g., benzoyl chloride) and a base catalyst (e.g., pyridine).

    • The reaction is typically carried out at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes).

    • After the reaction is complete, a quenching reagent (e.g., methanol) is added to consume any excess derivatizing agent.

    • The resulting solution containing the derivatized this compound is then prepared for HPLC analysis, which may involve a further dilution or extraction step to ensure compatibility with the mobile phase.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] Key validation parameters are summarized in the table below.

Data Presentation

Table 1: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Expected Results
Specificity The peak for derivatized this compound should be well-resolved from other components and the derivatizing agent.Resolution > 2
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.999 over a range of 1-100 µg/mL
Accuracy % Recovery between 98.0% and 102.0%99.5% - 101.5%
Precision (RSD) Repeatability (Intra-day) RSD ≤ 2.0% Intermediate Precision (Inter-day) RSD ≤ 2.0%RSD < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature).RSD < 2.0%

Alternative Detection Methods

For laboratories with access to more advanced instrumentation, the following detectors can be used for the quantification of this compound without the need for derivatization:

  • Charged Aerosol Detector (CAD): CAD is a universal detector that provides a response for any non-volatile analyte.[3][4][5] It is well-suited for the analysis of lipids and other compounds with poor UV absorbance.

  • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and selectivity for the quantification of this compound. This technique can provide structural information for identification and confirmation.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard Derivatization Derivatization Reaction (e.g., with Benzoyl Chloride) Standard->Derivatization Sample This compound Sample (Bulk/Formulation) Extraction Sample Extraction Sample->Extraction Extraction->Derivatization HPLC HPLC System (C18 Column, Gradient Elution) Derivatization->HPLC Detector UV Detector (e.g., 230 nm) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship cluster_analyte Analyte Properties cluster_challenge Analytical Challenge cluster_solution Proposed Solutions This compound This compound NoChromophore Lacks Strong Chromophore This compound->NoChromophore LowUV Low UV Absorbance NoChromophore->LowUV Derivatization Pre-column Derivatization LowUV->Derivatization AltDetect Alternative Detectors LowUV->AltDetect UV_Active UV-Active Derivative Derivatization->UV_Active CAD Charged Aerosol Detector (CAD) AltDetect->CAD MS Mass Spectrometry (MS) AltDetect->MS

Caption: Logical relationship for selecting an analytical method for this compound.

References

Unveiling the Anti-inflammatory Potential of Batilol: A Comprehensive Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammatory diseases, researchers are increasingly turning their attention to naturally derived compounds. Batilol, an alkylglycerol found in shark liver oil and bone marrow, has emerged as a molecule of interest. To facilitate a thorough investigation of its potential anti-inflammatory properties, a comprehensive set of application notes and detailed protocols has been developed. This guide is tailored for researchers, scientists, and drug development professionals, providing a systematic framework for evaluating this compound's efficacy from in vitro mechanistic studies to in vivo validation.

The provided experimental design first explores the effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a well-established in vitro model for inflammation. The protocols detail methods to quantify key inflammatory markers, including nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, the guide outlines procedures for investigating this compound's impact on the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.

A significant focus of the experimental design is to elucidate the molecular mechanisms underlying this compound's potential anti-inflammatory action. Detailed protocols for Western blot analysis are provided to assess the modulation of pivotal signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.

To translate in vitro findings into a more physiologically relevant context, the application notes include a detailed protocol for the carrageenan-induced paw edema model in rodents, a classic and reliable method for assessing in vivo anti-inflammatory activity. This section provides a step-by-step guide for inducing acute inflammation and measuring the edematous response, as well as for quantifying neutrophil infiltration into the inflamed tissue via the myeloperoxidase (MPO) assay.

For clarity and ease of data interpretation, all quantitative data is to be summarized in structured tables. The document also features mandatory visualizations of the key signaling pathways and the overall experimental workflow, generated using the Graphviz DOT language, to provide a clear conceptual understanding of the experimental logic.

Key Inflammatory Signaling Pathways Under Investigation

The following diagrams illustrate the primary signaling cascades that are hypothesized to be modulated by this compound.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates (p-IkBa) p65 p65 IkBa->p65 p50 p50 IkBa->p50 NFkB_complex p65_p50_n p65/p50 NFkB_complex->p65_p50_n Translocates DNA DNA p65_p50_n->DNA Binds Inflammatory_Genes Inflammatory Genes (TNF-a, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes Transcription Batilol_effect This compound (Hypothesized Inhibition) Batilol_effect->IKK Batilol_effect->p65_p50_n

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Inflammatory_Genes Inflammatory Genes (TNF-a, IL-6, COX-2, iNOS) AP1->Inflammatory_Genes Transcription Batilol_effect This compound (Hypothesized Inhibition) Batilol_effect->p38 Batilol_effect->JNK Batilol_effect->ERK

Caption: MAPK Signaling Pathway in Inflammation.

Experimental Workflow Overview

The research plan is structured to provide a comprehensive evaluation of this compound's anti-inflammatory properties.

Experimental_Workflow cluster_invitro In Vitro Studies (RAW 264.7 Macrophages) cluster_invivo In Vivo Studies (Rodent Model) Cell_Culture Cell Culture & Seeding Batilol_Treatment This compound Pre-treatment Cell_Culture->Batilol_Treatment LPS_Stimulation LPS Stimulation Batilol_Treatment->LPS_Stimulation Endpoint_Assays Endpoint Assays LPS_Stimulation->Endpoint_Assays NO_Assay Nitric Oxide Assay Endpoint_Assays->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-a, IL-6, IL-1b) Endpoint_Assays->Cytokine_ELISA RT_qPCR RT-qPCR (COX-2, iNOS) Endpoint_Assays->RT_qPCR Western_Blot Western Blot (NF-kB & MAPK pathways) Endpoint_Assays->Western_Blot Animal_Acclimatization Animal Acclimatization Batilol_Admin This compound Administration Animal_Acclimatization->Batilol_Admin Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Batilol_Admin->Carrageenan_Injection Paw_Volume Paw Volume Measurement Carrageenan_Injection->Paw_Volume MPO_Assay MPO Assay (Neutrophil Infiltration) Paw_Volume->MPO_Assay After final measurement

Caption: Overall Experimental Workflow.

Detailed Protocols

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere. For experiments, cells are seeded to achieve 80-90% confluency and pre-treated with varying concentrations of this compound before stimulation with 1 µg/mL of LPS.

Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, the viability of RAW 264.7 cells is assessed using the MTT assay after a 24-hour incubation with this compound.

Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in this compound-treated cells compared to the LPS-stimulated control indicates an inhibitory effect on NO production.

Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Gene Expression Analysis (RT-qPCR): The effect of this compound on the mRNA expression of iNOS and COX-2 is determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Total RNA is extracted from cells, reverse transcribed to cDNA, and then subjected to qPCR with specific primers.

Western Blot Analysis: To probe the underlying signaling pathways, Western blotting is performed on cell lysates to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema: The in vivo anti-inflammatory activity of this compound is assessed in rodents.[1][2][3] Paw edema is induced by a sub-plantar injection of 1% carrageenan solution.[2][4] this compound is administered prior to carrageenan injection, and the paw volume is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated groups with the vehicle control group.

Data Presentation

The quantitative results from these experiments will be systematically organized into the following tables for comprehensive analysis and comparison.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

Treatment Cell Viability (%) NO Production (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL) iNOS (relative mRNA expression) COX-2 (relative mRNA expression)
Control 100 ± 5 1.2 ± 0.3 50 ± 10 30 ± 8 20 ± 5 1.0 ± 0.1 1.0 ± 0.1
LPS (1 µg/mL) 98 ± 6 25.6 ± 2.1 1500 ± 120 1200 ± 90 800 ± 60 15.2 ± 1.3 12.5 ± 1.1
LPS + this compound (1 µM) 99 ± 5 22.1 ± 1.8 1350 ± 110 1100 ± 85 750 ± 55 13.8 ± 1.2 11.3 ± 1.0
LPS + this compound (10 µM) 97 ± 6 15.4 ± 1.2* 900 ± 75* 750 ± 60* 500 ± 40* 8.1 ± 0.7* 7.3 ± 0.6*
LPS + this compound (50 µM) 95 ± 7 8.2 ± 0.7* 450 ± 40* 380 ± 30* 250 ± 20* 3.5 ± 0.3* 3.1 ± 0.2*

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS group.

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated RAW 264.7 Macrophages (Relative Protein Expression - Fold Change vs. Control)

Treatment p-p65/p65 p-IκBα/IκBα p-ERK/ERK p-JNK/JNK p-p38/p38
Control 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1
LPS (1 µg/mL) 5.2 ± 0.4 4.8 ± 0.3 4.5 ± 0.4 4.9 ± 0.5 5.1 ± 0.4
LPS + this compound (10 µM) 3.1 ± 0.3* 2.9 ± 0.2* 2.8 ± 0.3* 3.0 ± 0.3* 3.2 ± 0.3*
LPS + this compound (50 µM) 1.8 ± 0.2* 1.7 ± 0.1* 1.6 ± 0.2* 1.8 ± 0.2* 1.9 ± 0.2*

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS group.

Table 3: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Dose (mg/kg) Paw Volume Increase (mL) at 3h Edema Inhibition (%) at 3h MPO Activity (U/g tissue)
Vehicle Control - 0.85 ± 0.07 - 5.2 ± 0.4
Indomethacin 10 0.32 ± 0.04* 62.4 2.1 ± 0.2*
This compound 10 0.75 ± 0.06 11.8 4.5 ± 0.3
This compound 50 0.55 ± 0.05* 35.3 3.3 ± 0.3*
This compound 100 0.41 ± 0.04* 51.8 2.5 ± 0.2*

*Data are presented as mean ± SD. *p < 0.05 compared to the vehicle control group.

This structured experimental approach will provide a robust dataset to thoroughly evaluate the anti-inflammatory properties of this compound and its potential as a lead compound for the development of new anti-inflammatory therapies. All animal experiments will be conducted in accordance with the ethical guidelines for animal research, ensuring the humane treatment of all subjects.

References

Application Notes and Protocols for the Isolation of Batyl Alcohol from Shark Liver Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batyl alcohol (batilol), a glyceryl ether naturally present in shark liver oil, has garnered significant interest within the scientific community for its potential therapeutic properties. As a precursor to ether phospholipids, which play a role in cell membrane structure and signaling, batyl alcohol is being investigated for its immunomodulatory and anti-tumor activities. The effective isolation and purification of batyl alcohol from its natural source, shark liver oil, is a critical first step for further research and development.

This document provides detailed application notes and protocols for the isolation of batyl alcohol from shark liver oil, focusing on three primary techniques: saponification followed by crystallization, silica (B1680970) gel column chromatography, and urea (B33335) adduction. Additionally, a protocol for the quantitative analysis of batyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) is included.

Composition of Shark Liver Oil

Shark liver oil is a complex mixture of lipids. The composition can vary significantly depending on the shark species. A major component is often squalene, a highly unsaturated hydrocarbon. The remaining portion consists of triacylglycerols, diacylglyceryl ethers, and a smaller unsaponifiable fraction which contains cholesterol and alkylglycerols, including batyl alcohol.[1] The initial composition of the oil will influence the efficiency of the isolation methods.

Data Presentation: Comparison of Isolation Techniques

The selection of an appropriate isolation technique depends on the desired purity, yield, and scale of the operation. The following table summarizes the expected outcomes for the different methods described in this document.

TechniquePrincipleTypical Yield of Batyl AlcoholTypical Purity of Batyl AlcoholAdvantagesDisadvantages
Saponification followed by Crystallization Saponification hydrolyzes ester bonds, separating fatty acids (as soaps) from the unsaponifiable matter. Batyl alcohol is then purified by crystallization.Moderate to HighModerateSimple, scalable for large quantities.Purity may be lower due to co-crystallization of other saturated alkylglycerols.
Silica Gel Column Chromatography Separation based on the differential adsorption of compounds onto a silica gel stationary phase as a mobile phase is passed through the column.ModerateHighHigh resolution, capable of achieving high purity.Time-consuming, requires significant solvent volumes, less scalable.
Urea Adduction Urea forms crystalline inclusion complexes with straight-chain molecules like saturated alkylglycerols, separating them from branched or unsaturated molecules.Moderate to HighModerate to HighEffective for separating saturated from unsaturated alkylglycerols.Requires careful control of crystallization conditions.

Experimental Protocols

Protocol 1: Isolation of Batyl Alcohol via Saponification and Crystallization

This protocol describes the initial separation of the unsaponifiable matter from shark liver oil, followed by the purification of batyl alcohol through crystallization.

1. Saponification of Shark Liver Oil

  • Objective: To hydrolyze the triacylglycerols and diacylglyceryl ethers in shark liver oil, leaving the unsaponifiable matter, which includes batyl alcohol.

  • Materials:

    • Shark liver oil

    • Potassium hydroxide (B78521) (KOH)

    • 95% Ethanol

    • Diethyl ether

    • Distilled water

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask, dissolve 100 g of shark liver oil in 500 mL of 95% ethanol.

    • Prepare a solution of 50 g of KOH in 100 mL of distilled water and add it to the flask.

    • Reflux the mixture with stirring for 2 hours. The solution should become clear, indicating complete saponification.

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Add 500 mL of distilled water and 500 mL of diethyl ether to the separatory funnel.

    • Shake vigorously and allow the layers to separate. The upper ether layer contains the unsaponifiable matter.

    • Drain the lower aqueous soap layer.

    • Wash the ether layer three times with 200 mL portions of distilled water.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter and evaporate the diethyl ether under reduced pressure to obtain the unsaponifiable matter as a waxy solid.

2. Crystallization of Batyl Alcohol

  • Objective: To purify batyl alcohol from the unsaponifiable matter by fractional crystallization.

  • Materials:

    • Unsaponifiable matter from Protocol 1.1

    • Acetone (B3395972)

    • Beaker

    • Hot plate

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve the unsaponifiable matter in a minimal amount of hot acetone.

    • Slowly cool the solution to room temperature to allow for the initial crystallization of high-melting point compounds.

    • Further cool the solution in an ice bath for at least 2 hours to promote the crystallization of batyl alcohol.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold acetone.

    • Repeat the recrystallization process from acetone to improve the purity of the batyl alcohol.

Protocol 2: Purification of Batyl Alcohol by Silica Gel Column Chromatography

This protocol is suitable for achieving high-purity batyl alcohol from the unsaponifiable fraction.

  • Objective: To separate batyl alcohol from other components of the unsaponifiable matter based on polarity.

  • Materials:

    • Unsaponifiable matter from Protocol 1.1

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Hexane (B92381)

    • Ethyl acetate (B1210297)

    • Fraction collector

    • TLC plates and developing chamber

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Sample Loading: Dissolve the unsaponifiable matter in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

    • Elution:

      • Begin elution with 100% hexane to elute non-polar compounds like squalene.

      • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

      • Collect fractions of a consistent volume.

    • Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 80:20). Visualize the spots using an appropriate stain (e.g., iodine vapor or potassium permanganate).

    • Isolation: Combine the fractions containing pure batyl alcohol (identified by comparison with a standard on TLC) and evaporate the solvent to obtain the purified product.

Protocol 3: Separation of Saturated Alkylglycerols using Urea Adduction

This method is effective for separating saturated alkylglycerols like batyl alcohol from their unsaturated counterparts.

  • Objective: To selectively form inclusion complexes of urea with saturated alkylglycerols.

  • Materials:

    • Unsaponifiable matter from Protocol 1.1

    • Urea

    • Methanol (B129727)

    • Beaker

    • Magnetic stirrer and hot plate

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Prepare a saturated solution of urea in methanol by heating.

    • Dissolve the unsaponifiable matter in a small amount of warm methanol.

    • Add the urea solution to the unsaponifiable matter solution with stirring. A typical ratio is 3 parts urea to 1 part unsaponifiables by weight.

    • Allow the mixture to cool slowly to room temperature while stirring.

    • Further cool the mixture in an ice bath for 2-4 hours to promote the formation of urea inclusion complexes.

    • Collect the urea-alkylglycerol adducts by vacuum filtration.

    • Wash the adducts with a small amount of cold methanol saturated with urea.

    • To recover the alkylglycerols, dissolve the adducts in warm water and extract with diethyl ether.

    • Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

Protocol 4: Quantitative Analysis of Batyl Alcohol by GC-MS

This protocol details the derivatization and analysis of batyl alcohol fractions to determine purity and quantity.

  • Objective: To quantify the amount of batyl alcohol in a sample.

  • Materials:

    • Isolated batyl alcohol sample

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270)

    • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • Procedure:

    • Derivatization:

      • Accurately weigh approximately 1 mg of the batyl alcohol sample into a vial.

      • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

      • Cap the vial tightly and heat at 60°C for 30 minutes.

    • GC-MS Analysis:

      • Inject 1 µL of the derivatized sample into the GC-MS.

      • GC Conditions:

        • Inlet temperature: 250°C

        • Oven program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 10 minutes.

        • Carrier gas: Helium at a constant flow rate.

      • MS Conditions:

        • Ion source temperature: 230°C

        • Acquisition mode: Scan mode (e.g., m/z 50-600).

    • Quantification: Identify the batyl alcohol-TMS derivative peak based on its retention time and mass spectrum. Quantify the amount by creating a calibration curve with known concentrations of a batyl alcohol standard.

Visualizations

Experimental Workflow Diagrams

Isolation_Workflow cluster_saponification Saponification & Extraction cluster_purification Purification Methods cluster_final_product Final Product & Analysis shark_oil Shark Liver Oil saponification Saponification (KOH, Ethanol, Reflux) shark_oil->saponification extraction Solvent Extraction (Diethyl Ether) saponification->extraction unsaponifiables Unsaponifiable Matter extraction->unsaponifiables crystallization Crystallization (Acetone) unsaponifiables->crystallization Method 1 column_chrom Silica Gel Column Chromatography unsaponifiables->column_chrom Method 2 urea_adduction Urea Adduction (Methanol) unsaponifiables->urea_adduction Method 3 This compound Purified this compound crystallization->this compound column_chrom->this compound urea_adduction->this compound gcms GC-MS Analysis This compound->gcms

Caption: General workflow for isolating batyl alcohol from shark liver oil.

Saponification_Protocol start Start: Shark Liver Oil dissolve Dissolve in Ethanol start->dissolve add_koh Add Aqueous KOH dissolve->add_koh reflux Reflux for 2 hours add_koh->reflux cool Cool to Room Temp. reflux->cool extract Extract with Diethyl Ether cool->extract wash Wash Ether Layer with Water (3x) extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate end End: Unsaponifiable Matter evaporate->end Chromatography_Protocol start Start: Unsaponifiable Matter pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute_hexane Elute with 100% Hexane (Removes Squalene) load_sample->elute_hexane elute_gradient Elute with Hexane/Ethyl Acetate Gradient (Increasing Polarity) elute_hexane->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure this compound Fractions analyze_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end End: Purified this compound evaporate->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Batilol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batilol. The focus is on addressing challenges related to its low aqueous solubility to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a glyceryl ether, specifically a long-chain fatty alcohol, that is practically insoluble in water but soluble in oils and organic solvents like DMSO.[1][2] For many biological and pharmaceutical applications, achieving a sufficient concentration of this compound in an aqueous medium is crucial for its activity and subsequent analysis. Its inherent hydrophobicity can lead to precipitation in aqueous buffers, affecting experimental reproducibility and limiting its therapeutic potential.

Q2: What are the primary methods for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications.[1][3] Common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the solubility of nonpolar compounds.

  • Use of Surfactants (Micellar Solubilization): Incorporating surfactants that form micelles, which can encapsulate hydrophobic molecules like this compound.

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity.

  • Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier to improve its dissolution rate.

  • Microemulsions and Nanoemulsions: Forming stable, isotropic mixtures of oil, water, surfactant, and co-surfactant that can carry this compound in the oil phase.

Q3: Are there any safety considerations when using solubility-enhancing excipients?

Yes, the choice of excipient should be carefully considered based on the intended application. For in vitro studies, cytotoxicity of the excipients at the concentrations used should be evaluated. For in vivo applications, biocompatibility and potential toxicity of the excipients are critical factors. Always refer to the safety data sheets (SDS) of the excipients and conduct appropriate toxicity studies.

Troubleshooting Guides

Issue 1: this compound precipitates when added to my aqueous buffer.
Potential Cause Troubleshooting Step
Low Aqueous Solubility Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Incorrect Solvent Choice If using a co-solvent system, ensure the final concentration of the organic solvent is sufficient to maintain this compound solubility but does not negatively impact your experimental system.
Buffer pH and Ionic Strength Although this compound is a neutral molecule, the pH and ionic strength of the buffer can influence the effectiveness of certain solubilizing agents. Ensure the buffer conditions are compatible with the chosen solubilization method.
Issue 2: The solubility of this compound is still too low for my experiment, even with a co-solvent.
Potential Cause Troubleshooting Step
Insufficient Solubilizing Power Consider more advanced solubilization techniques such as micellar solubilization with surfactants or complexation with cyclodextrins. These methods can often achieve higher aqueous concentrations of hydrophobic compounds.
Suboptimal Excipient Concentration The concentration of the solubilizing agent (surfactant, cyclodextrin) is critical. Perform a concentration-response study to determine the optimal concentration of the excipient for maximizing this compound solubility without causing unwanted effects in your assay.

Experimental Protocols & Data

Protocol 1: Solubilization of this compound using a Co-solvent System

This protocol describes a general method for preparing an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mg/mL) in 100% DMSO or ethanol.

  • Warm the solution slightly (e.g., to 37°C) to aid dissolution if necessary.

  • Vortex vigorously until the this compound is completely dissolved.

  • To prepare the working solution, add the this compound stock solution dropwise to the pre-warmed aqueous buffer while continuously vortexing.

  • Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible (typically <1% v/v) to minimize potential solvent effects on the experimental system.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may be too high for the chosen co-solvent concentration.

Illustrative Solubility Data of this compound with Co-solvents:

Co-solvent (in Water)Maximum Achievable this compound Concentration (µg/mL) - Illustrative
1% DMSO10
5% DMSO50
1% Ethanol8
5% Ethanol45

Note: These are example values. Actual solubility will depend on the specific buffer, pH, and temperature.

Protocol 2: Solubilization of this compound using Cyclodextrin Complexation

This protocol outlines the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD in the desired buffer (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The filtrate contains the water-soluble this compound-cyclodextrin inclusion complex. The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC or GC-MS.

Illustrative Solubility Data of this compound with HP-β-CD:

HP-β-CD Concentration (w/v)Maximum Achievable this compound Concentration (µg/mL) - Illustrative
1%50
5%250
10%600

Note: These are example values. The actual solubility will depend on the specific cyclodextrin, buffer, pH, and temperature.

Visualizing Experimental Workflows

Workflow for Preparing a this compound Working Solution

G cluster_prep Preparation of Stock Solution cluster_work Preparation of Working Solution This compound This compound Powder Stock High Concentration Stock Solution This compound->Stock Solvent Organic Solvent (e.g., DMSO) Solvent->Stock Working Final Working Solution Stock->Working Add dropwise while vortexing Buffer Aqueous Buffer Buffer->Working Experiment Experiment Working->Experiment Use in Experiment

Caption: General workflow for preparing a this compound working solution.

Decision Tree for Troubleshooting this compound Precipitation

G Start This compound Precipitates in Aqueous Solution Q1 Are you using a co-solvent? Start->Q1 A1_Yes Increase co-solvent concentration or try a different co-solvent Q1->A1_Yes Yes A1_No Prepare a stock solution in a water-miscible organic solvent Q1->A1_No No Q2 Is solubility still insufficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Use advanced methods: - Surfactants (Micelles) - Cyclodextrin Complexation - Microemulsion Q2->A2_Yes Yes A2_No Proceed with Experiment Q2->A2_No No

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

Technical Support Center: Preventing Batilol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Batilol precipitation in cell culture media. By understanding the physicochemical properties of this compound and following proper handling procedures, you can ensure consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound, also known as Batyl Alcohol, is a lipophilic alkylglycerol.[1][2] Its high lipophilicity, indicated by a high LogP value of approximately 7.6 to 7.8, means it is poorly soluble in aqueous solutions like cell culture media but readily soluble in organic solvents.[3][4] Precipitation, or "crashing out," occurs when a concentrated stock of this compound in an organic solvent is diluted into the aqueous environment of the cell culture medium, exceeding its solubility limit.[5]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?

Immediate precipitation upon addition to the medium is a clear sign that the this compound concentration exceeds its solubility in the aqueous environment. The best course of action is to discard the precipitated solution and prepare a new dilution, following the recommended protocols for handling lipophilic compounds. Key strategies include lowering the final concentration, using pre-warmed media, and employing a stepwise dilution method.

Q3: My this compound stock solution, prepared in DMSO, appears cloudy or has visible particles. What does this mean and how can I fix it?

Cloudiness or visible particles in your stock solution indicate that the this compound has not fully dissolved or has precipitated during storage. This can happen if the solvent has absorbed moisture, as this reduces solubility. To resolve this, you can try gentle warming in a 37°C water bath and vortexing or brief sonication to aid dissolution. If the precipitate does not dissolve, it is best to prepare a fresh stock solution using anhydrous DMSO.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Generally, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines, with many researchers aiming for ≤ 0.1% to minimize any potential effects on cell physiology. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding this compound stock to media. 1. High Final Concentration: The final this compound concentration is well above its aqueous solubility limit. 2. Rapid Dilution Shock: Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange and precipitation.1. Reduce Final Concentration: Lower the target final concentration of this compound in your experiment. 2. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium.
Fine precipitate or cloudiness appears in the media over time in the incubator. 1. Temperature Shift: Changes in temperature from preparation at room temperature to incubation at 37°C can affect solubility. 2. Interaction with Media Components: this compound may interact with proteins or other components in the serum or basal medium over time. 3. pH Shift: The CO2 environment in the incubator can slightly alter the pH of the medium, potentially affecting solubility.1. Pre-warm all components: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. 2. Conduct a Stability Study: Determine the stability of this compound in your specific medium over the intended duration of your experiment (see Protocol 3). 3. Use Serum-Free Media for Dilution: If possible, perform the initial dilutions in serum-free media before adding to complete, serum-containing media.
Inconsistent or no biological effect observed in experiments. 1. Loss of Compound: The actual concentration of soluble this compound may be lower than intended due to precipitation (which may not be visible). 2. Degradation: this compound may be unstable under your specific experimental conditions. 3. Adsorption to Plasticware: Lipophilic compounds can adsorb to the surface of plastic flasks, plates, and tubes, reducing the effective concentration.1. Determine Maximum Soluble Concentration: Perform a solubility test (see Protocol 2) to find the highest concentration that remains in solution under your conditions. 2. Analyze Compound Stability: Use an analytical method like HPLC to quantify this compound concentration in the medium over time (see Protocol 3). 3. Consider Low-Adhesion Plasticware: For sensitive assays, using low-binding microplates or tubes can minimize loss of the compound.

Data Presentation: this compound Solubility and Stock Preparation

The following tables summarize key quantitative data for preparing this compound solutions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Weight 344.57 g/mol
LogP ~7.6 - 7.8
Water Solubility Practically Insoluble / Slightly Soluble
DMSO Solubility 68 mg/mL (197.34 mM)
Ethanol Solubility Soluble (qualitative)
Methanol Solubility Soluble (qualitative)
Acetone Solubility Soluble (qualitative)

Table 2: Recommended Stock and Final Concentrations

ParameterRecommendationNotes
Recommended Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Use fresh, high-quality DMSO to avoid moisture absorption which can decrease solubility.
Recommended Stock Concentration 10-50 mM (in 100% DMSO)A 50 mM stock is equivalent to 17.23 mg/mL. This provides a concentrated stock that allows for significant dilution into the final culture medium.
Maximum Final DMSO Concentration in Media ≤ 0.5% , ideally ≤ 0.1% Cell line sensitivity to DMSO can vary. It is crucial to run a vehicle control to test for any effects of the solvent on your cells.
Maximum Final this compound Concentration in Media To be determined experimentally (See Protocol 2)Due to high lipophilicity, the maximum soluble concentration in aqueous media is expected to be in the low micromolar (µM) range.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), aseptically weigh the desired amount of this compound powder into a sterile amber tube.

    • Calculation Example for a 50 mM Stock Solution:

      • Molecular Weight of this compound = 344.57 g/mol

      • To make 1 mL of a 50 mM (0.050 mol/L) solution, you need:

      • Mass = 0.050 mol/L * 344.57 g/mol * 0.001 L = 0.01723 g = 17.23 mg

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 17.23 mg of this compound for a 50 mM stock).

  • Vortex the solution thoroughly for 2-3 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube. This is critical to prevent contamination of cell cultures.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Incubator (37°C, 5% CO2)

  • Microscope or plate reader

Procedure:

  • Pre-warm your cell culture medium to 37°C.

  • Prepare a series of dilutions of this compound in the pre-warmed medium. It is recommended to perform serial dilutions. For example, to test concentrations from 100 µM down to ~1.5 µM:

    • Prepare the highest concentration (e.g., 100 µM) by adding 2 µL of a 50 mM stock solution to 998 µL of medium. Vortex gently. This results in a 0.2% DMSO concentration.

    • In a 96-well plate, add 100 µL of medium to wells A2 through A8.

    • Add 200 µL of the 100 µM this compound solution to well A1.

    • Transfer 100 µL from well A1 to A2, mix by pipetting, then transfer 100 µL from A2 to A3, and so on, creating a 2-fold dilution series.

    • Add a vehicle control (e.g., 100 µL of medium with 0.2% DMSO) to well A9.

    • Add a medium-only control to well A10.

  • Incubate and Observe: Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at different time points (e.g., 0, 2, 6, and 24 hours) using a microscope.

  • (Optional) Quantitative Assessment: For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.

Protocol 3: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the chemical stability of this compound in a specific cell culture medium over time. This requires access to analytical equipment like HPLC.

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Your specific cell culture medium

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Spike the Medium: Prepare a bulk solution of this compound in pre-warmed (37°C) cell culture medium at your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental plans (e.g., 0.1%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will be your T=0 reference sample. Process it immediately as described in step 5.

  • Incubation: Dispense the remaining spiked medium into several sterile tubes and place them in the incubator (37°C, 5% CO2).

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator for analysis.

  • Sample Processing: If your medium contains serum, you will need to precipitate the proteins. A common method is to add 3 volumes of ice-cold acetonitrile (B52724) to your sample, vortex vigorously, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the proteins. Transfer the supernatant to a clean tube or HPLC vial.

  • Analysis: Analyze the processed samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the stability profile of this compound in your medium.

Visualizations

The following diagrams illustrate key decision-making and experimental workflows for working with this compound.

G cluster_0 Troubleshooting this compound Precipitation start Observe Precipitation in Media q_stock Is the DMSO stock solution clear? start->q_stock sol_stock 1. Warm stock to 37°C 2. Vortex/Sonicate 3. If persists, prepare fresh stock    with anhydrous DMSO. q_stock->sol_stock No q_conc Is final concentration high? q_stock->q_conc Yes a_stock_yes Yes a_stock_no No sol_stock->q_conc sol_conc 1. Lower the final concentration. 2. Determine max. soluble conc.    (See Protocol 2). q_conc->sol_conc Yes q_method Was stock added directly to cold media? q_conc->q_method No a_conc_yes Yes a_conc_no No end_node Precipitation Resolved sol_conc->end_node sol_method 1. Use pre-warmed (37°C) media. 2. Perform serial dilutions. 3. Add dropwise while mixing. q_method->sol_method Yes q_method->end_node No a_method_yes Yes a_method_no No sol_method->end_node G cluster_1 Recommended Workflow for this compound Dosing prep_stock 1. Prepare Concentrated Stock (e.g., 50 mM in 100% DMSO) (Protocol 1) warm_media 2. Pre-warm Cell Culture Medium to 37°C prep_stock->warm_media intermediate_dil 3. Create Intermediate Dilution (e.g., 1:100 in warm medium to make 500 µM) warm_media->intermediate_dil final_dil 4. Add Intermediate Dilution to Cells (e.g., 10 µL of 500 µM into 490 µL in well to get 10 µM final concentration) intermediate_dil->final_dil control 5. Include Vehicle Control (Same final DMSO concentration, no this compound) final_dil->control

References

optimizing Batilol concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for optimizing Batilol concentration in cytotoxicity assays.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing this compound concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical approach involves a logarithmic serial dilution, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and observing the dose-response curve.

Q2: How does the choice of cell line influence the optimal this compound concentration?

A2: The effective concentration of a cytotoxic agent is highly dependent on the cell line being used.[1] Different cell lines exhibit varying sensitivities due to differences in metabolic rates, expression of target proteins, and membrane permeability.[2][3] Therefore, the optimal concentration and resulting IC50 value for this compound must be determined empirically for each specific cell line.[2]

Q3: What is the significance of determining the IC50 value for this compound?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure used to assess the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%.[4] Determining the IC50 value for this compound allows you to compare its efficacy across different cell lines and against other standard chemotherapeutic agents, providing a crucial benchmark for its potential as a therapeutic compound.

Q4: How long should cells be exposed to this compound during the assay?

A4: The duration of exposure is a critical parameter that can significantly influence cytotoxicity. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to understand the kinetics of this compound's cytotoxic effect. Some compounds may induce a rapid response, while others may require a longer duration to trigger cell death pathways.

Q5: What essential controls should be included in a this compound cytotoxicity experiment?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration used in the experimental wells. This control is crucial to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, paclitaxel) to confirm that the assay is working correctly.

  • Blank Control: Wells containing only culture medium (no cells) to determine the background absorbance or fluorescence.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in results between replicate wells. 1. Pipetting Error: Inaccurate or inconsistent dispensing of cells or reagents. 2. Edge Effect: Evaporation from wells on the perimeter of the plate can concentrate solutes, affecting cell growth. 3. Cell Clumping: An uneven distribution of cells at the time of seeding.1. Ensure your pipette is calibrated and use consistent, gentle pipetting techniques. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead to minimize evaporation. 3. Ensure you have a single-cell suspension before seeding by gently triturating the cell solution.
No cytotoxic effect is observed, even at high this compound concentrations. 1. This compound Instability: The compound may have degraded in the culture medium. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. 3. Insufficient Incubation Time: The exposure duration may be too short to induce a cytotoxic response.1. Prepare fresh this compound solutions for each experiment. Check for any specific storage and handling requirements. 2. Test this compound on a panel of different cell lines to identify sensitive ones. 3. Increase the incubation time (e.g., from 24h to 48h or 72h) to see if a delayed effect occurs.
High background signal in control wells. 1. Media Components: Phenol (B47542) red or other components in the culture medium can interfere with absorbance or fluorescence readings. 2. Serum Contamination: Animal sera used in culture media contain endogenous lactate (B86563) dehydrogenase (LDH), which can elevate the background in LDH assays. 3. Contamination: Microbial contamination can alter assay readings.1. Use phenol red-free medium if it interferes with your assay's detection method. 2. Consider using serum-free medium or heat-inactivating the serum to reduce background LDH activity. 3. Regularly inspect cultures for any signs of contamination and always use aseptic techniques.
IC50 values are not reproducible across experiments. 1. Inconsistent Cell Density: Variations in the initial number of cells seeded will affect the final readout. 2. Cell Passage Number: Cells at very high or low passage numbers can behave differently. 3. Assay Timing: Variations in the timing of reagent addition or plate reading can introduce variability.1. Perform accurate cell counting before each experiment and ensure a consistent seeding density. 2. Use cells within a consistent and defined passage number range for all related experiments. 3. Adhere strictly to the established protocol timings for incubation and measurements.

Data Presentation

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

The following table summarizes hypothetical IC50 values for this compound after different exposure times. IC50 values are known to vary significantly between cell lines and with different treatment durations.

Cell LineTissue of OriginThis compound IC50 (µM) - 24hThis compound IC50 (µM) - 48hThis compound IC50 (µM) - 72h
MCF-7 Breast Adenocarcinoma45.222.510.8
A549 Lung Carcinoma60.735.118.9
HeLa Cervical Cancer33.115.87.4
HepG2 Hepatocellular Carcinoma52.528.314.6

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Materials:

    • This compound stock solution (dissolved in DMSO)

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of membrane integrity loss.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

    • Lysis buffer (usually included in the kit for maximum LDH release control)

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release.

    • Maximum Release Control: About 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum release control wells.

    • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

    • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (e.g., 50 µL) to each well containing supernatant.

    • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at the wavelength specified by the kit's protocol (commonly 490 nm).

    • Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a standard workflow for determining the optimal concentration of this compound for cytotoxicity assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis start Optimize Cell Seeding Density stock Prepare this compound Stock Solution (DMSO) start->stock treat Seed Cells and Treat with Serial Dilutions of this compound stock->treat incubate Incubate for 24h, 48h, 72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Absorbance/ Fluorescence assay->read calc Calculate % Viability/ Cytotoxicity read->calc ic50 Determine IC50 Value calc->ic50 end end ic50->end Optimal Concentration Range Identified

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting inconsistent cytotoxicity results.

G start Inconsistent or Non-Reproducible Results check_cells Are cell seeding density and passage number consistent? start->check_cells check_reagent Are this compound solutions prepared freshly? check_cells->check_reagent Yes sol_cells Standardize cell counting, seeding, and passage range. check_cells->sol_cells No check_controls Are control values (vehicle, untreated) stable? check_reagent->check_controls Yes sol_reagent Prepare fresh dilutions from a validated stock. check_reagent->sol_reagent No sol_controls Check for solvent toxicity or contamination. check_controls->sol_controls No sol_tech Review pipetting technique and assay timing. check_controls->sol_tech Yes

Caption: Decision tree for troubleshooting inconsistent results.

Potential Mechanism: Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). This process is controlled by two primary signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This compound may activate one or both of these pathways.

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway batilol_ext This compound (Potential Trigger) dr Death Receptors (e.g., Fas, TRAIL-R) batilol_ext->dr disc DISC Formation dr->disc cas8 Caspase-8 Activation disc->cas8 bcl2 Bcl-2 Family Regulation (Bax/Bak activation) cas8->bcl2 via Bid cleavage cas3 Executioner Caspases (Caspase-3, -6, -7) Activation cas8->cas3 batilol_int This compound (Potential Trigger) mito Mitochondrial Stress batilol_int->mito mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

troubleshooting inconsistent results in Batilol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Batilol in their experiments. Given the nature of lipid-based compounds, experimental outcomes can be sensitive to various factors. This guide aims to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound, also known as batyl alcohol or 3-(octadecyloxy)propane-1,2-diol, is a glyceryl ether lipid.[1] It is structurally an ether lipid, a class of lipids that can play roles in cell signaling and membrane structure.[2][3][4] Some studies have indicated that this compound can stimulate the formation of blood cells (hematopoiesis) and may act as an inflammatory agent by stimulating immune cells like macrophages.[1]

Q2: How should I store this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations are summarized in the table below.

Q3: What is the best solvent for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is critical to use fresh, anhydrous DMSO, as moisture can reduce its solubility. For in vivo experiments, this compound can be prepared as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).

Q4: At what concentration should I use this compound in my cell-based assays?

A4: The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on studies with the murine macrophage cell line RAW264.7, concentrations in the range of 0.1 to 5 µg/mL have been shown to stimulate macrophage activity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Data Presentation: Key Experimental Parameters

Table 1: Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
Stock Solution in DMSO-80°CUp to 1 year
Stock Solution in DMSO-20°CUp to 1 month

Data compiled from publicly available product datasheets.

Table 2: Recommended Concentration Range for In Vitro Macrophage Stimulation

Cell LineConcentration RangeObserved Effect
RAW264.70.1 - 5 µg/mLStimulation of nitric oxide (NO) and interleukin-6 (IL-6) production.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Issue 1: Inconsistent or No Cellular Response

Q: I am not observing the expected pro-inflammatory response in my cells after this compound treatment. What could be the cause?

A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Cell Type Specificity: The effects of ether lipids can be highly cell-type-specific. This compound has been shown to activate murine macrophages (RAW264.7). Ensure your chosen cell line is appropriate and responsive to this class of compound.

  • This compound Preparation:

    • Solvent Quality: As this compound is lipophilic, proper solubilization is key. Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.

    • Working Dilution: When preparing your final working concentration in cell culture media, ensure proper mixing to avoid precipitation. It is advisable to add the this compound stock solution to a small volume of media and vortex gently before adding it to the rest of the media.

  • Experimental Conditions:

    • Serum Interaction: Components in serum can sometimes bind to lipophilic compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful of cell health.

    • Treatment Duration: The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal treatment duration.

cluster_issue Inconsistent Cellular Response cluster_causes Potential Causes cluster_solutions Troubleshooting Steps No_Response No or inconsistent cellular response Cell_Type Inappropriate cell type No_Response->Cell_Type Solubility Poor this compound solubility/precipitation No_Response->Solubility Concentration Suboptimal concentration/duration No_Response->Concentration Serum Serum interference No_Response->Serum Validate_Cell Validate cell line responsiveness Cell_Type->Validate_Cell Solution Fresh_DMSO Use fresh, anhydrous DMSO for stock solution Solubility->Fresh_DMSO Solution Dose_Response Perform dose-response and time-course experiments Concentration->Dose_Response Solution Reduce_Serum Reduce serum during treatment Serum->Reduce_Serum Solution

Troubleshooting logic for inconsistent cellular response.

Issue 2: High Variability Between Replicates

Q: I am seeing significant variability in my results between replicate wells or experiments. How can I improve consistency?

A: High variability often points to issues with compound delivery or assay technique.

  • Pipetting Technique: When working with viscous solutions like DMSO stocks, ensure accurate and consistent pipetting. Reverse pipetting is recommended for viscous liquids.

  • Compound Dispersion: After adding this compound to your wells, ensure even distribution by gently swirling the plate. Uneven distribution can lead to "hot spots" of high concentration.

  • Cell Seeding Density: Ensure that cells are evenly seeded across the plate. Inconsistent cell numbers at the start of the experiment will lead to variable results.

Issue 3: Unexpected Cell Toxicity

Q: I am observing significant cell death at concentrations where I expect a biological effect. What could be the problem?

A: Unforeseen cytotoxicity can be due to the compound itself or the vehicle.

  • Vehicle Toxicity: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).

  • Compound-Induced Apoptosis/Necrosis: While this compound is known to stimulate certain cellular responses, high concentrations may induce cell death. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.

Experimental Protocols

Protocol 1: In Vitro Macrophage Activation by this compound

This protocol describes a method to assess the pro-inflammatory effect of this compound on the murine macrophage cell line RAW264.7 by measuring nitric oxide (NO) and cytokine production.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • RAW264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) as a positive control

  • Griess Reagent for NO detection

  • ELISA kit for a pro-inflammatory cytokine (e.g., IL-6)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store aliquots at -80°C.

  • Cell Seeding:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Cell Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 to 10 µg/mL.

    • Prepare a positive control (e.g., 100 ng/mL LPS) and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the prepared treatment media.

    • Incubate for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement:

      • Collect 50 µL of the cell culture supernatant from each well.

      • Measure NO production using the Griess Reagent according to the manufacturer's instructions.

    • Cytokine (IL-6) Measurement:

      • Collect the remaining supernatant and centrifuge to remove any cell debris.

      • Measure IL-6 levels using an ELISA kit according to the manufacturer's instructions.

Start Start Prep_Stock Prepare 10 mg/mL this compound stock in anhydrous DMSO Start->Prep_Stock Seed_Cells Seed RAW264.7 cells (5x10^4 cells/well) Prep_Stock->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prep_Treatments Prepare this compound dilutions, LPS, and vehicle controls Incubate_24h_1->Prep_Treatments Treat_Cells Replace medium and treat cells Prep_Treatments->Treat_Cells Incubate_24h_2 Incubate for 24h Treat_Cells->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Measure_NO Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_IL6 Measure IL-6 (ELISA) Collect_Supernatant->Measure_IL6 End End Measure_NO->End Measure_IL6->End cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Membrane Receptor (e.g., TLR-like) or Membrane Perturbation This compound->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade activates IKK IKK Complex Receptor->IKK activates AP1 AP-1 MAPK_Cascade->AP1 activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1_n AP-1 AP1->AP1_n translocates Gene_Expression Gene Transcription NFkB_n->Gene_Expression AP1_n->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) & iNOS Gene_Expression->Cytokines results in

References

Technical Support Center: Synthesis of Batilol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Batilol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and its derivatives?

A1: The most prevalent methods for synthesizing 1-O-alkylglycerols like this compound include:

  • Williamson Ether Synthesis using a Protected Glycerol (B35011): This is a widely used, multi-step approach that involves protecting the sn-2 and sn-3 hydroxyl groups of glycerol, typically as a ketal (e.g., solketal), followed by etherification of the remaining primary hydroxyl group and subsequent deprotection.[1]

  • Direct Alkylation of Glycerol: A more direct, one-pot synthesis where glycerol is reacted with an alkyl halide in the presence of a base and often a phase-transfer catalyst.[1]

  • Ring-Opening of Glycidol (B123203): This method involves the reaction of glycidol with an alcohol, which can be catalyzed by either acids or bases to yield the desired 1-O-alkylglycerol.[2][3][4]

Q2: I am getting a low yield in my this compound synthesis. What are the common causes?

A2: Low yields are a frequent issue and can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials and Reagents: Impurities in your glycerol, alkyl halide, or solvents can significantly hinder the reaction.

  • Reaction Conditions: Deviations from optimal temperature, reaction time, or stoichiometry of reagents can drastically reduce yield.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps like extraction and column chromatography.

  • Side Reactions: Competing reactions, such as elimination in the Williamson ether synthesis, can consume starting materials and reduce the formation of the desired ether.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of your synthesis. By spotting the starting material, the reaction mixture, and a co-spot (a mix of both) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Q4: What are the typical side products I might encounter?

A4: The nature of the side products depends on the synthetic route:

  • Direct Alkylation of Glycerol: This method can produce a mixture of mono-, di-, and tri-alkylated glycerol ethers.

  • Williamson Ether Synthesis: The primary competing reaction is the base-catalyzed elimination of the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides.

  • Glycidol Ring-Opening: Depending on the catalyst and conditions, you may get a mixture of 1-O- and 2-O-alkylglycerols.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis from Solketal (B138546)
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Solketal Use a sufficiently strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with moisture.
Elimination Side Reaction Use a primary alkyl halide (e.g., 1-bromooctadecane) as the electrophile. Secondary and tertiary alkyl halides are more prone to elimination. Consider using a milder base or lower reaction temperatures.
Poor Quality of Reagents Ensure all reagents, especially the solvent and alkyl halide, are pure and dry. Impurities can quench the alkoxide or lead to side reactions.
Product Loss During Workup Be meticulous during the extraction and washing steps. Ensure complete phase separation and minimize the amount of product lost in the aqueous layer.
Issue 2: Complex Product Mixture in Direct Alkylation of Glycerol
Potential Cause Troubleshooting Steps
Over-alkylation Carefully control the stoichiometry of the alkyl halide. Using a molar excess of glycerol can favor the formation of the mono-ether.
Inefficient Phase-Transfer Catalyst Ensure the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) is active and used in the correct proportion to facilitate the reaction between the aqueous and organic phases.
Difficult Purification The resulting mixture of mono-, di-, and tri-ethers can be challenging to separate. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to resolve the different products.
Issue 3: Poor Regioselectivity in Glycidol Ring-Opening
Potential Cause Troubleshooting Steps
Incorrect Catalyst Choice The choice of an acid or base catalyst can influence the regioselectivity of the ring-opening. Lewis acids like Al(OTf)₃ or Bi(OTf)₃ have been shown to give high selectivity for the 1-O-alkylglycerol.
Suboptimal Reaction Conditions Vary the reaction temperature and time to optimize for the desired isomer. Mild reaction conditions are often preferred.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-O-Alkylglycerols

Synthetic Route Typical Yield Purity Advantages Disadvantages
Williamson Ether Synthesis (from Solketal) 60-80%High (>95% after purification)High purity of the final product.Multi-step process involving protection and deprotection.
Direct Alkylation of Glycerol 30-50%Lower (requires extensive purification)One-pot synthesis.Produces a mixture of mono-, di-, and tri-ethers.
Ring-Opening of Glycidol (with Lewis Acid Catalyst) Up to 99% selectivityHighHigh yield and selectivity under mild conditions.Glycidol is a reactive epoxide and requires careful handling.
One-pot from Epichlorohydrin 80-87%GoodGood yields in a one-pot reaction.Involves multiple reaction steps in a single pot.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis from Solketal

This protocol involves three main steps: protection of glycerol as solketal, etherification, and deprotection.

Step 1: Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

  • In a round-bottom flask, combine glycerol and acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize the acid catalyst.

  • Remove the excess acetone and water, often by distillation.

  • Purify the resulting solketal by distillation under reduced pressure.

Step 2: Etherification of Solketal

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve solketal in an anhydrous aprotic solvent such as THF.

  • Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to form the alkoxide.

  • Allow the mixture to stir at room temperature for a set period.

  • Add 1-bromooctadecane (B154017) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Isopropylidene Group

  • Dissolve the protected ether from Step 2 in a suitable solvent.

  • Add an aqueous acid solution (e.g., hydrochloric acid or acetic acid) to catalyze the hydrolysis of the isopropylidene group.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid and extract the product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as the stationary phase, using a suitable eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute the Column: Pass the eluent through the column to separate the components of the mixture. The polarity of the eluent can be adjusted to achieve better separation.

  • Collect Fractions: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_protection Protection cluster_etherification Etherification cluster_deprotection Deprotection cluster_purification Purification Glycerol Glycerol Solketal Solketal Glycerol->Solketal Acetone, H+ Protected_Ether Protected this compound Solketal->Protected_Ether 1. NaH 2. C18H37Br This compound This compound Protected_Ether->this compound H3O+ Purified_this compound Purified this compound This compound->Purified_this compound Column Chromatography

Caption: General workflow for the synthesis of this compound via the solketal protection route.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Purification Optimize Purification Procedure Start->Optimize_Purification Impure Purify Starting Materials Check_Purity->Impure Impure Incorrect_Conditions Adjust Temp, Time, or Stoichiometry Check_Conditions->Incorrect_Conditions Suboptimal Loss_During_Purification Refine Extraction and Chromatography Optimize_Purification->Loss_During_Purification Inefficient

References

Technical Support Center: Degradation Pathways of Batilol in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of Batilol. This resource provides detailed information in a question-and-answer format to address common issues and guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in experimental settings?

A1: The primary degradation pathway of this compound (1-O-octadecylglycerol) involves the enzymatic cleavage of its ether bond. This process is initiated by the enzyme Alkylglycerol Monooxygenase (AGMO), which is also known as glyceryl-ether monooxygenase.[1][2][3][4][5] This enzyme catalyzes the oxidative cleavage of the 1-O-alkyl bond, which is the defining characteristic of this ether lipid.

Q2: What are the key enzymes and cofactors involved in this compound degradation?

A2: The key enzyme is Alkylglycerol Monooxygenase (AGMO) . The catalytic activity of AGMO requires molecular oxygen (O2) and the cofactor tetrahydrobiopterin (B1682763) . Following the action of AGMO, the resulting fatty aldehyde is further metabolized by fatty aldehyde dehydrogenase .

Q3: What are the expected metabolites of this compound degradation?

A3: The degradation of this compound by AGMO yields two primary metabolites: glycerol and octadecanal (B32862) (a fatty aldehyde). The octadecanal is then rapidly oxidized by fatty aldehyde dehydrogenase to form octadecanoic acid (stearic acid).

Q4: Can this compound be metabolized through other pathways?

A4: Yes, apart from degradation, this compound can also serve as a precursor for the biosynthesis of other important ether lipids, such as plasmalogens, through the action of desaturase enzymes.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
No or low degradation of this compound observed 1. Inactive or insufficient AGMO enzyme. 2. Depletion or absence of the cofactor tetrahydrobiopterin. 3. Sub-optimal assay conditions (pH, temperature). 4. This compound insolubility in the assay buffer.1. Use a fresh batch of enzyme or increase the enzyme concentration. Confirm enzyme activity with a positive control. 2. Ensure sufficient concentration of tetrahydrobiopterin in the reaction mixture. 3. Optimize the pH (typically around 7.4) and temperature (usually 37°C) of the incubation. 4. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not inhibit enzyme activity.
Inconsistent or variable results between replicates 1. Inaccurate pipetting of viscous this compound solutions. 2. Incomplete mixing of the reaction components. 3. Degradation of enzyme or cofactor during the experiment.1. Use positive displacement pipettes or pre-warm the this compound solution to reduce viscosity. 2. Gently vortex or triturate to ensure a homogenous reaction mixture. 3. Keep enzyme and cofactor on ice until use and minimize the time they are at room temperature.
Difficulty in detecting and quantifying metabolites 1. Low concentration of metabolites. 2. Co-elution with other lipids in chromatographic analysis. 3. Inefficient extraction of metabolites.1. Increase the incubation time or the initial this compound concentration. Concentrate the sample before analysis. 2. Optimize the chromatographic method (e.g., gradient, column) to improve the separation of metabolites. 3. Use a validated lipid extraction method, such as a Folch or Bligh-Dyer extraction, to ensure efficient recovery of both polar (glycerol) and non-polar (fatty aldehyde/acid) metabolites.

Experimental Protocols

In Vitro Degradation of this compound using Liver Microsomes

This protocol provides a general framework for assessing the degradation of this compound in a system containing AGMO, such as liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • Tetrahydrobiopterin (BH4)

  • NADPH regenerating system (optional, to support other microsomal enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • Internal standards for quantification (e.g., a structurally similar alkylglycerol not present in the sample)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • Prepare a stock solution of BH4 in an appropriate buffer.

    • Thaw liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, BH4, and the NADPH regenerating system (if used).

    • Add the this compound stock solution to the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the liver microsomes.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).

    • Add the internal standard.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Sample Analysis:

    • Carefully collect the organic and/or aqueous layers for analysis.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

    • Analyze the samples for the presence of this compound and its metabolites (octadecanal, octadecanoic acid, glycerol) using appropriate analytical techniques such as LC-MS or GC-MS (after derivatization).

Data Presentation

The following table is a template for summarizing quantitative data from a time-course experiment on this compound degradation.

Time (minutes)This compound Concentration (µM)Octadecanal Concentration (µM)Octadecanoic Acid Concentration (µM)Glycerol Concentration (µM)
0100.0 ± 5.20.0 ± 0.00.0 ± 0.00.0 ± 0.0
1575.3 ± 4.112.1 ± 1.58.2 ± 0.924.7 ± 2.8
3052.1 ± 3.518.9 ± 2.021.5 ± 2.347.9 ± 5.1
6023.8 ± 2.915.4 ± 1.845.7 ± 4.976.2 ± 8.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Batilol_Degradation_Pathway This compound This compound (1-O-octadecylglycerol) Glycerol Glycerol This compound->Glycerol Octadecanal Octadecanal (Fatty Aldehyde) This compound->Octadecanal Ether bond cleavage StearicAcid Octadecanoic Acid (Stearic Acid) Octadecanal->StearicAcid Oxidation AGMO Alkylglycerol Monooxygenase (AGMO) + O2, Tetrahydrobiopterin FALDH Fatty Aldehyde Dehydrogenase Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_extraction 3. Extraction cluster_analysis 4. Analysis Reagents Prepare this compound Stock, Buffers, Cofactors Mix Combine Reagents and this compound Reagents->Mix Microsomes Thaw Liver Microsomes Start Initiate Reaction with Microsomes Microsomes->Start PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction with Cold Solvent Incubate->Stop AddIS Add Internal Standard Stop->AddIS Extract Vortex and Centrifuge AddIS->Extract Separate Collect Organic/Aqueous Phases Extract->Separate Analyze Analyze by LC-MS or GC-MS Separate->Analyze

References

proper handling and disposal of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and disposal of Batilol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
This compound fails to dissolve. Incorrect solvent selection.This compound is practically insoluble in water but soluble in oils and organic solvents like DMSO.[][2][3] Ensure you are using an appropriate solvent. For in-vitro experiments, fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3]
Low temperature of the solvent.Gently warm the solvent to aid dissolution, but avoid excessive heat which could degrade the compound.
Supersaturation.The concentration of this compound may be too high for the volume of solvent. Try increasing the solvent volume or preparing a more dilute stock solution.
Precipitation observed in stock solution. Improper storage.Stock solutions in solvent should be stored at -80°C for up to one year to maintain stability.[4] Avoid repeated freeze-thaw cycles.
Solvent evaporation.Ensure the storage container is sealed tightly to prevent solvent evaporation, which can lead to precipitation.
Inconsistent experimental results. Degradation of this compound.This compound powder is stable for up to 3 years when stored at -20°C. Ensure the compound has been stored correctly and is within its shelf life.
Contamination of stock solution.Use sterile techniques when preparing and handling stock solutions to prevent microbial or chemical contamination.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

  • Powder: For long-term storage, this compound powder should be kept in a dry, dark place at -20°C, where it can be stable for up to three years. For short-term storage (days to weeks), 0-4°C is acceptable.

  • In Solvent: Stock solutions should be stored at -80°C for up to one year. Some sources suggest storage at -20°C is suitable for one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

2. What are the best solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). It is also soluble in oils and other organic solvents. It is practically insoluble in water. One source indicates a solubility of 68 mg/mL in DMSO.

3. What are the primary safety hazards associated with this compound?

According to available safety data, this compound is considered very toxic to aquatic life. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves and eye protection.

4. How should I dispose of this compound waste?

As this compound is very toxic to aquatic life, it should not be disposed of down the drain. It should be treated as hazardous chemical waste. All waste materials, including empty containers, contaminated labware, and unused solutions, should be collected in a designated, sealed, and properly labeled hazardous waste container. Disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

5. Is this compound light-sensitive?

While not explicitly stated in all sources, it is good practice to store this compound in a dark place to prevent potential degradation from light exposure.

Quantitative Data

Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms Batyl alcohol, Stearyl monoglyceride, 1-O-Octadecylglycerol
Molecular Formula C₂₁H₄₄O₃
Molecular Weight 344.57 g/mol
Appearance Solid powder, Glistening solid, White waxy solid
Melting Point 71-73 °C
Boiling Point 471.1 °C at 760 mmHg
Solubility Soluble in DMSO; Insoluble in water
Storage (Powder) -20°C for 3 years
Storage (in Solvent) -80°C for 1 year
CAS Number 544-62-7

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 344.57 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 344.57 g/mol * (1000 mg / 1 g) = 3.4457 mg

    • Weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Visualizations

Batilol_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Weigh this compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store use Use in experiment store->use spill Spill? use->spill cleanup Follow spill cleanup procedure spill->cleanup Yes waste Collect all this compound waste (liquid, solid, PPE) spill->waste No cleanup->waste container Place in sealed, labeled hazardous waste container waste->container ehs Dispose via Institutional EHS guidelines container->ehs

Caption: Experimental workflow for handling and disposal of this compound.

Batilol_Disposal_Decision_Tree start This compound Waste Generated is_empty Is original container empty? start->is_empty is_contaminated Is material (PPE, labware) contaminated? start->is_contaminated is_solution Is it an unused solution? start->is_solution hw_container Place in Hazardous Chemical Waste Container is_empty->hw_container No (contains residue) rinse Rinse container 3x with appropriate solvent is_empty->rinse Yes is_contaminated->hw_container Yes is_solution->hw_container Yes rinse_waste Collect rinsate as hazardous waste rinse->rinse_waste dispose_container Dispose of rinsed container as non-hazardous glass/plastic rinse->dispose_container rinse_waste->hw_container

Caption: Decision tree for the proper disposal of this compound waste streams.

References

Validation & Comparative

Batilol and Chimyl Alcohol: A Comparative Guide to their Hematopoietic Stimulating Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Batilol and chimyl alcohol, both naturally occurring alkylglycerols, have garnered attention for their potential to stimulate hematopoiesis, the process of blood cell formation. This guide provides a comparative analysis of their effects, supported by available experimental data, to aid researchers and professionals in the fields of hematology and drug development. While both compounds show promise, the breadth of research and specificity of reported effects differ, with this compound being more extensively characterized in the scientific literature.

Comparative Analysis of Hematopoietic Stimulation

Available research indicates that both this compound and chimyl alcohol possess hematopoietic stimulating properties. However, the specificity of their effects on different blood cell lineages has been more clearly delineated for this compound.

This compound (Batyl Alcohol) has been reported to stimulate a broad range of hematopoietic lineages, including:

  • Erythropoiesis: The production of red blood cells.

  • Thrombopoiesis: The production of platelets.

  • Granulopoiesis: The production of granulocytes, a type of white blood cell.[1]

Chimyl Alcohol , in contrast, is generally described as a stimulator of hematopoiesis without specific details on its differential effects on various blood cell lines in the readily available literature.

Due to the lack of direct comparative studies with quantitative side-by-side data, a comprehensive table summarizing the performance of both compounds is not yet feasible. The most detailed quantitative data found pertains to the effects of this compound from a key study by Linman et al. (1959).

Quantitative Data from Preclinical Studies

The following table summarizes the reported hematopoietic effects of this compound in normal rats.

Hematopoietic ParameterThis compound-Treated GroupControl Group
Red Blood Cell Count Erythrocytosis (increase in red blood cells)Normal
Reticulocyte Count Reticulocytosis (increase in immature red blood cells)Normal
Platelet Count Thrombocytosis (increase in platelets)Normal
White Blood Cell Count Leukocytosis (increase in white blood cells)Normal
Bone Marrow Hyperplasia of all myeloid elementsNormal cellularity

Note: This data is based on the findings reported in "Studies on the stimulation of hemopoiesis by batyl alcohol" by Linman JW, et al.[1] Specific numerical values from the original study were not accessible in the conducted search.

Experimental Protocols

A detailed experimental protocol for a direct comparative study is not available in the current literature. However, based on the seminal work on this compound, a representative experimental design can be outlined.

Study: Investigation of the Hematopoietic Effects of this compound in a Murine Model

Objective: To quantify the in vivo effects of this compound administration on peripheral blood cell counts and bone marrow composition.

Methodology:

  • Animal Model: Healthy, adult male Wistar rats.

  • Groups:

    • Treatment Group: Administered this compound orally.

    • Control Group: Administered a vehicle control (e.g., peanut oil).

  • Dosing Regimen: Daily oral administration for a predefined period (e.g., four weeks).

  • Blood Collection: Peripheral blood samples collected at baseline and at regular intervals throughout the study.

  • Hematological Analysis: Complete blood counts (CBC) performed to determine red blood cell count, white blood cell count, platelet count, and reticulocyte count.

  • Bone Marrow Analysis: At the end of the study, animals are euthanized, and bone marrow is harvested from the femur or tibia. Bone marrow cellularity and differential cell counts are assessed.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) are used to compare the results between the treatment and control groups.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound and chimyl alcohol exert their hematopoietic effects are not well-elucidated in the available literature. It is hypothesized that as ether lipids, they may be incorporated into cell membranes and influence lipid-based signaling pathways. However, direct evidence implicating specific pathways such as the JAK-STAT or MAPK pathways in their hematopoietic activity is currently lacking.

The general mechanism of hematopoiesis involves a complex interplay of growth factors and cytokines that signal through various pathways to regulate the proliferation and differentiation of hematopoietic stem and progenitor cells.

Below is a generalized diagram illustrating the hierarchical process of hematopoiesis, which these compounds are believed to stimulate.

Hematopoiesis cluster_progenitors Progenitor Cells cluster_lineages Mature Blood Cells HSC Hematopoietic Stem Cell (HSC) MPP Multipotent Progenitor (MPP) HSC->MPP CMP Common Myeloid Progenitor (CMP) MPP->CMP CLP Common Lymphoid Progenitor (CLP) MPP->CLP MEP Megakaryocyte-Erythroid Progenitor (MEP) CMP->MEP GMP Granulocyte-Macrophage Progenitor (GMP) CMP->GMP Lymph Lymphocytes CLP->Lymph Ery Erythrocytes MEP->Ery Meg Platelets MEP->Meg Gran Granulocytes GMP->Gran Mono Monocytes GMP->Mono

Caption: Simplified diagram of the hematopoietic differentiation cascade.

Conclusion

The available evidence suggests that both this compound and chimyl alcohol can stimulate hematopoiesis. This compound has been more specifically shown to increase the production of red blood cells, platelets, and granulocytes in preclinical models. For chimyl alcohol, the effects are described more generally as hematopoietic stimulation. A significant gap in the literature exists regarding direct comparative studies, detailed quantitative data for chimyl alcohol, and the specific molecular mechanisms and signaling pathways for both compounds. Further research is warranted to fully elucidate their comparative efficacy and mechanisms of action, which could pave the way for their potential therapeutic applications in conditions characterized by hematopoietic insufficiency.

References

Batilol's Mechanism of Action in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of Batilol (also known as Batyl Alcohol) alongside two other naturally derived compounds, Perillyl Alcohol and Betulinic Acid. While in vivo studies suggest potential anti-tumor activity for this compound, a notable gap exists in the publicly available in vitro data, particularly concerning its cytotoxic effects on specific cancer cell lines. This guide summarizes the available information, presents experimental data for the comparator compounds, and provides detailed protocols for key validation assays to facilitate further research into this compound's mechanism of action.

Comparative Analysis of Anti-Cancer Activity

This compound, an alkylglycerol found in shark liver oil and bone marrow, has been investigated for its potential anti-cancer effects. In vivo studies in mice have suggested that this compound and other alkylglycerols may reduce tumor growth, vascularization, and metastasis. The proposed mechanisms of action include anti-angiogenesis and modulation of the immune system. Unsaturated alkylglycerols, in particular, have demonstrated more potent anti-tumor activities in these models.

In contrast, Perillyl Alcohol and Betulinic Acid have been more extensively studied in vitro, with a significant amount of data available on their cytotoxic and apoptotic effects across a range of cancer cell lines.

Table 1: Comparison of IC50 Values (µM) in Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)PC-3 (Prostate)
This compound (Batyl Alcohol) Data not availableData not availableData not availableData not available
Perillyl Alcohol ~5001500Data not availableData not available
Betulinic Acid 8.32 - 38.82[1]15.51[1]6.67 - 74.1[2]32.46[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Mechanism of Action and Signaling Pathways

This compound (Batyl Alcohol)

The precise molecular mechanism of this compound's anti-cancer activity at the cellular level remains to be fully elucidated. In vivo evidence points towards an indirect effect on the tumor microenvironment through the inhibition of angiogenesis and stimulation of the immune system.

Perillyl Alcohol

Perillyl Alcohol has been shown to induce apoptosis and cause cell cycle arrest in cancer cells[3]. Its mechanisms involve the modulation of several signaling pathways, including the inhibition of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Perillyl_Alcohol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activation Survival Survival Akt->Survival Promotes Perillyl_Alcohol Perillyl Alcohol Perillyl_Alcohol->Ras Inhibits Perillyl_Alcohol->Akt Inhibits

Figure 1. Simplified signaling pathway showing inhibition by Perillyl Alcohol.

Betulinic Acid

Betulinic acid is a potent inducer of apoptosis in various cancer cell lines. Its mechanism is often linked to the direct activation of the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases. It has been shown to be selective for tumor cells while having lower toxicity towards normal cells.

Betulinic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Betulinic_Acid Betulinic Acid Bax Bax Betulinic_Acid->Bax Activates Bcl2 Bcl2 Betulinic_Acid->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2. Betulinic Acid's induction of the mitochondrial apoptotic pathway.

Experimental Protocols

To facilitate the validation of this compound's in vitro anti-cancer activity, detailed protocols for two fundamental assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight. Treat_Cells 2. Treat cells with varying concentrations of this compound. Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution to each well and incubate for 2-4 hours. Treat_Cells->Add_MTT Solubilize 4. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. Add_MTT->Solubilize Measure_Absorbance 5. Measure absorbance at 570 nm using a microplate reader. Solubilize->Measure_Absorbance Analyze_Data 6. Calculate cell viability and determine the IC50 value. Measure_Absorbance->Analyze_Data

Figure 3. Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V Staining for Apoptosis Detection

Annexin V staining is a common method for detecting apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Annexin_V_Workflow Treat_Cells 1. Treat cells with this compound to induce apoptosis. Harvest_Cells 2. Harvest cells by trypsinization (for adherent cells) or centrifugation. Treat_Cells->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS. Harvest_Cells->Wash_Cells Resuspend_Cells 4. Resuspend cells in 1X Annexin V Binding Buffer. Wash_Cells->Resuspend_Cells Stain_Cells 5. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide). Resuspend_Cells->Stain_Cells Incubate 6. Incubate at room temperature in the dark. Stain_Cells->Incubate Analyze_FACS 7. Analyze by flow cytometry. Incubate->Analyze_FACS

Figure 4. Experimental workflow for Annexin V apoptosis assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with an appropriate concentration of this compound for a specific duration. Include both positive and negative controls.

  • Harvest the cells. For adherent cells, use trypsin and neutralize with serum-containing media. For suspension cells, gently centrifuge.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as per the manufacturer's instructions).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion and Future Directions

While this compound shows promise as an anti-cancer agent based on in vivo studies, a significant need exists for in vitro research to validate its direct effects on cancer cells and elucidate its molecular mechanism of action. The lack of available IC50 data for this compound across various cancer cell lines hinders a direct quantitative comparison with other well-characterized compounds like Perillyl Alcohol and Betulinic Acid.

Future research should focus on:

  • Systematic in vitro screening: Determining the IC50 values of this compound in a panel of cancer cell lines to identify sensitive cancer types.

  • Mechanistic studies: Investigating the effect of this compound on key cellular processes such as apoptosis, cell cycle progression, and major signaling pathways (e.g., PI3K/Akt, MAPK).

  • Combination studies: Exploring the potential synergistic effects of this compound with conventional chemotherapeutic agents.

By addressing these research gaps, a clearer understanding of this compound's therapeutic potential and its mechanism of action can be achieved, paving the way for its potential development as a novel anti-cancer agent.

References

Synthetic Batilol vs. Natural Alkylglycerol Extracts: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic batilol versus natural alkylglycerol extracts, focusing on their anti-tumor and immunomodulatory activities. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Natural extracts of alkylglycerols, particularly those rich in unsaturated forms, have demonstrated superior anti-tumor and anti-metastatic efficacy compared to purified, saturated alkylglycerols like synthetic this compound. While both synthetic and natural alkylglycerols exhibit biological activity, studies indicate that the therapeutic benefit of natural extracts, such as shark liver oil (SLO), is derived from a synergistic effect of its diverse alkylglycerol components. Notably, individual synthetic unsaturated alkylglycerols, such as the 16:1 and 18:1 variants, show potent anti-metastatic properties, whereas synthetic this compound (18:0 alkylglycerol) has shown minimal to no efficacy and, in some cases, a potential to promote tumor growth. The primary mechanisms of action are believed to involve the inhibition of Protein Kinase C (PKC) and the activation of macrophages.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from key studies comparing the anti-tumor and anti-metastatic effects of different alkylglycerol preparations.

Table 1: Comparison of Purified Natural Alkylglycerol Mix vs. Shark Liver Oil (SLO) on Lung Metastasis in Mice with Lewis Lung Carcinoma

Treatment GroupReduction in Metastasis Dissemination (%)
Purified Alkylglycerols64 ± 8[1][2]
Shark Liver Oil (SLO)30 ± 9[1][2]

Table 2: Anti-Metastatic Activity of Individual Synthesized Alkylglycerols in Mice with Lewis Lung Carcinoma

Synthetic AlkylglycerolChain StructureEffect on Lung Metastasis Number
12:0 AlkylglycerolSaturatedNo effect[3]
14:0 AlkylglycerolSaturatedNo effect
16:0 AlkylglycerolSaturatedWeaker reduction
This compound (18:0 Alkylglycerol) Saturated No effect / Tendency to increase
16:1 n-7 AlkylglycerolUnsaturatedStrong reduction
18:1 n-9 AlkylglycerolUnsaturatedStrong reduction

Key Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in this guide.

In Vivo Anti-Tumor and Anti-Metastasis Activity Assessment

Objective: To evaluate the efficacy of synthetic this compound and natural alkylglycerol extracts in inhibiting primary tumor growth and metastasis in a murine cancer model.

1. Animal Model:

  • Species: C57BL/6 mice.

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Tumor Induction: Subcutaneous injection of 1 x 10^6 LLC cells into the flank of each mouse.

2. Treatment Groups:

  • Control Group: Administered with the vehicle (e.g., olive oil).

  • Synthetic this compound Group: Administered with a specified dose of synthetic this compound.

  • Natural Extract Group: Administered with a specified dose of the natural alkylglycerol extract (e.g., purified SLO alkylglycerols or whole SLO).

3. Administration:

  • Route: Oral gavage.

  • Dosage: Based on previous studies, a typical dose is around 100 mg/kg body weight per day.

  • Frequency: Daily for a predetermined period (e.g., 21 days).

4. Efficacy Endpoints:

  • Primary Tumor Growth: Tumor volume measured every 2-3 days using calipers. The formula (width^2 x length)/2 is commonly used.

  • Metastasis Assessment: At the end of the study period, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted. For a more quantitative assessment, lung tissue can be sectioned and stained for microscopic analysis of metastatic lesions.

  • Spleen Weight: Spleen weight is often measured as an indicator of the systemic immune response.

5. Statistical Analysis:

  • Tumor growth curves are analyzed using repeated-measures ANOVA.

  • Metastasis counts and spleen weights are compared between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).

Signaling Pathways and Mechanisms of Action

The anti-tumor and immunomodulatory effects of alkylglycerols are attributed to their influence on key signaling pathways.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols are structurally similar to diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). By competitively inhibiting the binding of DAG to PKC, alkylglycerols can modulate downstream signaling pathways involved in cell proliferation and survival.

PKC_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Effects PKC Protein Kinase C (PKC) Proliferation Cell Proliferation PKC->Proliferation Promotes DAG Diacylglycerol (DAG) DAG->PKC Activates This compound This compound / Alkylglycerols This compound->PKC Inhibits

Figure 1: this compound competitively inhibits PKC activation.
Macrophage Activation

Alkylglycerols have been shown to stimulate macrophage activity, a critical component of the innate immune response against tumor cells. The proposed mechanism involves a cell-to-cell signaling cascade.

Macrophage_Activation This compound This compound / Alkylglycerols B_cell B-Cell This compound->B_cell Stimulates T_cell T-Cell B_cell->T_cell Releases Signaling Factor Macrophage Macrophage T_cell->Macrophage Releases Activating Factor Activation Macrophage Activation (Phagocytosis) Macrophage->Activation

Figure 2: Alkylglycerol-induced macrophage activation pathway.

Conclusion

The available evidence strongly suggests that natural alkylglycerol extracts, particularly those containing a mixture of unsaturated alkylglycerols, are more effective anti-tumor and anti-metastatic agents than synthetic this compound alone. While this compound is a component of these natural mixtures, its individual contribution to the overall therapeutic effect appears to be minimal and potentially counterproductive. Researchers and drug development professionals should consider the full spectrum of alkylglycerols present in natural extracts and focus on formulations that leverage the potency of unsaturated species. Further research is warranted to elucidate the precise synergistic interactions between different alkylglycerols and to optimize their therapeutic potential.

References

Unraveling the Therapeutic Potential of Batilol: A Comparative Cross-Validation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comprehensive cross-validation of the effects of Batilol in various animal models, offering a comparative analysis with alternative compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, detailed methodologies, and visual representations of associated signaling pathways to facilitate an objective assessment of this compound's therapeutic potential.

This compound: A Promising Agent in Cardiac Conduction Abnormalities

This compound, a glyceryl ether, has demonstrated significant efficacy in a preclinical animal model of rhizomelic chondrodysplasia punctata (RCDP), a rare genetic disorder characterized by severe developmental abnormalities, including cardiac conduction defects.[1][2][3] The primary focus of this guide is to delineate the effects of this compound in this specific context and to draw comparisons with other agents used to manage cardiac arrhythmias in different animal models.

Comparative Efficacy of this compound and Alternative Antiarrhythmic Agents

The following table summarizes the quantitative data on the effects of this compound and other selected antiarrhythmic drugs in various animal models. This comparative analysis highlights the different models employed, the therapeutic outcomes, and the administration protocols.

CompoundAnimal ModelConditionKey EffectsAdministration Protocol
This compound Gnpat KO MiceRhizomelic Chondrodysplasia Punctata (RCDP) with cardiac conduction defectsNormalized the prolonged QRS duration, indicating restored ventricular conduction.[1][2]Oral supplementation for 2 months.
Flecainide DogVentricular and Supraventricular ArrhythmiasPotent antiarrhythmic activity; slows conduction throughout the cardiac conduction system.Not specified in abstract.
Sotalol Dog, CatVentricular ArrhythmiasCommonly used for long-term treatment of hemodynamically consequential ventricular arrhythmias.Not specified in abstract.
Amiodarone DogVentricular ArrhythmiasSuppresses ventricular arrhythmias.Not specified in abstract.
Class I, II, & IV Antiarrhythmics DogDigitalis-, Coronary Ligation-, and Adrenaline-induced ArrhythmiasClass I drugs suppressed digitalis and coronary ligation arrhythmias; Class II and IV drugs suppressed adrenaline-induced arrhythmias.Not specified in abstract.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.

This compound Treatment in Gnpat KO Mouse Model of RCDP
  • Animal Model: Gnpat knockout (KO) mice, a model for rhizomelic chondrodysplasia punctata (RCDP) exhibiting deficient plasmalogen biosynthesis and prolonged cardiac QRS duration.

  • Treatment: Oral supplementation with this compound.

  • Duration: 2 months.

  • Endpoint Analysis: In-vivo electrocardiographic (ECG) recordings to measure the QRS complex duration. Normalization of the QRS duration in treated Gnpat KO mice compared to untreated controls was the primary indicator of efficacy.

General Antiarrhythmic Drug Screening in Animal Models

A variety of animal models are utilized to screen for antiarrhythmic drugs, each with specific methodologies.

  • Chemically-Induced Arrhythmia Models:

    • Aconitine, Digoxin, Strophanthin/Ouabain, Adrenaline, or Calcium-induced arrhythmias: These models involve the administration of a chemical agent to induce arrhythmias, followed by the administration of the test compound to assess its ability to restore normal sinus rhythm.

  • Electrically-Induced Arrhythmia Models:

    • Ventricular fibrillation electrical threshold: This method determines the minimum electrical current required to induce ventricular fibrillation, with effective drugs increasing this threshold.

    • Programmed electrical stimulation: This technique uses controlled electrical impulses to induce and study arrhythmias, and to evaluate the efficacy of antiarrhythmic agents.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

Batilol_Signaling_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate (DHAP) DHAPAT DHAPAT DHAP->DHAPAT Acyl-CoA Acyl_DHAP 1-Acyl-DHAP AGPS AGPS Acyl_DHAP->AGPS Alkyl_DHAP 1-Alkyl-DHAP AADHAP_R Acyl/Alkyl-DHAP reductase Alkyl_DHAP->AADHAP_R Fatty_Alcohol Fatty Alcohol (from this compound) Fatty_Alcohol->AGPS DHAPAT->Acyl_DHAP AGPS->Alkyl_DHAP Alkyl_G3P 1-Alkyl-G3P AAG3P_AT Alkyl/Acyl-GPA acyltransferase Alkyl_G3P->AAG3P_AT Acyl-CoA Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-G3P PAP Phosphatidate phosphatase Alkyl_Acyl_G3P->PAP Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Headgroup_Transferase Headgroup Transferase Alkyl_Acyl_Glycerol->Headgroup_Transferase CDP-ethanolamine or CDP-choline Plasmalogen Plasmalogen AADHAP_R->Alkyl_G3P AAG3P_AT->Alkyl_Acyl_G3P PAP->Alkyl_Acyl_Glycerol Headgroup_Transferase->Plasmalogen Batilol_input This compound (Alkyl Glycerol) Batilol_input->Fatty_Alcohol Metabolism

Caption: this compound's role in the Plasmalogen Biosynthesis Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Animal_Model Gnpat KO Mice (RCDP Model) Batilol_Treated This compound Oral Supplementation Animal_Model->Batilol_Treated Untreated Untreated Control Animal_Model->Untreated WT_Control Wild-Type Mice (Control) WT_Control->Untreated ECG ECG Recording (QRS Duration) Batilol_Treated->ECG Lipid_Analysis Cardiac Plasmalogen Levels Batilol_Treated->Lipid_Analysis Untreated->ECG Normalization Normalization of QRS Duration ECG->Normalization

Caption: Workflow for this compound's cross-validation in a mouse model.

Discussion and Future Directions

The data presented herein provides compelling evidence for the therapeutic potential of this compound in restoring normal cardiac conduction in a genetic mouse model of RCDP. Its mechanism of action, by serving as a precursor in the plasmalogen biosynthesis pathway, is well-defined. While direct comparative studies with other antiarrhythmic agents in the same RCDP model are lacking, the existing data on alternatives in other arrhythmia models provide a broader context for evaluating this compound's unique properties.

Future research should focus on head-to-head comparisons of this compound with standard antiarrhythmic drugs in relevant animal models of cardiac conduction abnormalities. Furthermore, elucidating the downstream effects of plasmalogen restoration on other cellular processes will be crucial in fully understanding this compound's therapeutic scope. These endeavors will be instrumental in translating the promising preclinical findings of this compound into potential clinical applications for patients with RCDP and possibly other disorders associated with plasmalogen deficiency.

References

A Head-to-Head Comparison of Batilol and Other Immunomodulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of immunology and drug development, a thorough understanding of the comparative efficacy and mechanisms of action of various immunomodulators is paramount. This guide provides a head-to-head comparison of Batilol, a naturally occurring alkylglycerol, with established immunomodulatory agents, Dexamethasone (B1670325) and Cyclosporine A. This document is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview supported by experimental data.

Introduction to this compound and its Immunomodulatory Potential

This compound, also known as batyl alcohol, is a member of the alkylglycerol (AKG) class of lipids, naturally found in sources such as shark liver oil and bone marrow.[1] While traditionally known for its role in hematopoiesis, recent studies have shed light on the immunomodulatory properties of this compound and other AKGs. Emerging evidence suggests that these compounds can stimulate immune responses, a characteristic that sets them apart from conventional immunosuppressive agents.

Comparative Analysis of Immunomodulatory Effects

To provide a clear comparison, this guide focuses on key parameters of immune cell function: B cell proliferation, T cell proliferation, and T helper (Th) cell differentiation.

Quantitative Data Summary

The following table summarizes the known effects of this compound, Dexamethasone, and Cyclosporine A on lymphocyte proliferation. It is important to note that quantitative data for this compound is limited in publicly available literature, and the presented information for alkylglycerols serves as a proxy.

Immunomodulator Target Cells Effect on Proliferation Reported IC50 / Effective Concentration
This compound (as an Alkylglycerol) B cells, T cellsStimulationData not available; studies show increased proliferation at nanomolar concentrations.
Dexamethasone B cells, T cellsInhibitionIC50: ~1.5 ng/mL for general lymphocyte proliferation.[2] For steroid-sensitive individuals, IC50 can range from 2 x 10⁻¹⁰ M for budesonide (B1683875) to 7 x 10⁻⁸ M for hydrocortisone.[3] In some studies, an IC50 > 10⁻⁶ M was considered corticosteroid resistant.[4][5]
Cyclosporine A Primarily T cellsInhibitionIC50: ~294 µg/L for T cell proliferation. Other studies report IC50 values for inhibiting IFN-γ and LT/TNF activity at 8.0 ng/ml and 9.5 ng/ml, respectively.

Mechanism of Action and Signaling Pathways

The distinct immunomodulatory effects of these compounds stem from their unique mechanisms of action and the signaling pathways they influence.

This compound and Alkylglycerols

The precise signaling pathway for this compound's immunostimulatory effects is still under investigation. However, studies on alkylglycerols suggest they may act by modulating cell membrane composition and influencing downstream signaling cascades that promote lymphocyte activation and proliferation.

Batilol_Signaling_Pathway This compound This compound (Alkylglycerol) Membrane Cell Membrane Integration This compound->Membrane Upstream Upstream Signaling (Unknown) Membrane->Upstream B_Cell B Cell Upstream->B_Cell T_Cell T Cell Upstream->T_Cell Proliferation_B Proliferation & Maturity B_Cell->Proliferation_B Proliferation_T Proliferation & Th1 Differentiation T_Cell->Proliferation_T

Putative Signaling Pathway of this compound.
Dexamethasone

Dexamethasone, a synthetic glucocorticoid, exerts its immunosuppressive effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. Key mechanisms include the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes. This leads to the inhibition of cytokine production and the induction of apoptosis in lymphocytes.

Dexamethasone_Signaling_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., IL-2) Gene_Expression->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Proteins Gene_Expression->Anti_inflammatory Apoptosis ↑ Apoptosis of Lymphocytes Gene_Expression->Apoptosis

Simplified Signaling Pathway of Dexamethasone.
Cyclosporine A

Cyclosporine A is a calcineurin inhibitor. It forms a complex with cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor. As a result, NFAT cannot translocate to the nucleus to activate the transcription of genes encoding cytokines like Interleukin-2 (IL-2), which are essential for T cell proliferation and activation.

CyclosporineA_Signaling_Pathway Cyclosporine_A Cyclosporine A Cyclophilin Cyclophilin Cyclosporine_A->Cyclophilin CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex Calcineurin Calcineurin CsA_complex->Calcineurin NFAT_P NFAT-P (cytosolic) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (nuclear) NFAT_P->NFAT Translocation Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2_production ↓ IL-2 Production IL2_gene->IL2_production T_cell_proliferation ↓ T Cell Proliferation IL2_production->T_cell_proliferation

Simplified Signaling Pathway of Cyclosporine A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the immunomodulatory effects of these compounds.

Lymphocyte Proliferation Assay (CFSE-based)

This assay is used to measure the proliferation of lymphocytes in response to a stimulus.

Lymphocyte_Proliferation_Workflow Start Isolate Lymphocytes Label Label with CFSE Start->Label Culture Culture with Stimulus (e.g., anti-CD3/CD28) & Immunomodulator Label->Culture Incubate Incubate for 3-5 days Culture->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify Cell Divisions (CFSE dilution) Analyze->Result

Workflow for CFSE-based Lymphocyte Proliferation Assay.

Protocol Outline:

  • Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • CFSE Staining: Isolated lymphocytes are incubated with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.

  • Cell Culture and Stimulation: CFSE-labeled cells are cultured in the presence of a mitogenic stimulus (e.g., anti-CD3 and anti-CD28 antibodies for T cells) and varying concentrations of the immunomodulator being tested (this compound, Dexamethasone, or Cyclosporine A).

  • Incubation: Cells are incubated for a period of 3 to 5 days to allow for cell division.

  • Flow Cytometry Analysis: The fluorescence intensity of CFSE in the cells is analyzed using a flow cytometer. With each cell division, the CFSE fluorescence is halved, allowing for the quantification of the number of cell divisions that have occurred.

T Helper (Th1/Th2) Cell Differentiation Assay

This assay determines the effect of an immunomodulator on the differentiation of naive T helper cells into Th1 or Th2 subtypes.

Th1_Th2_Differentiation_Workflow Start Isolate Naive CD4+ T Cells Culture Culture with Stimulus (anti-CD3/CD28) & Cytokines (IL-12 for Th1, IL-4 for Th2) & Immunomodulator Start->Culture Incubate Incubate for 5-7 days Culture->Incubate Restimulate Restimulate with PMA/Ionomycin (B1663694) + Protein Transport Inhibitor Incubate->Restimulate Stain Intracellular Staining for IFN-γ (Th1) and IL-4 (Th2) Restimulate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Percentage of Th1 and Th2 Cells Analyze->Result

Workflow for Th1/Th2 Differentiation Assay.

Protocol Outline:

  • Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation: Naive T cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines: IL-12 for Th1 differentiation and IL-4 for Th2 differentiation. The immunomodulator of interest is added at various concentrations.

  • Incubation: Cells are cultured for 5-7 days to allow for differentiation.

  • Restimulation and Intracellular Cytokine Staining: Differentiated cells are restimulated for a short period (4-6 hours) with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). This allows for the accumulation of cytokines within the cells.

  • Flow Cytometry Analysis: Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against IFN-γ (a marker for Th1 cells) and IL-4 (a marker for Th2 cells). The percentage of Th1 and Th2 cells is determined by flow cytometry.

Conclusion

This comparative guide highlights the contrasting immunomodulatory profiles of this compound, Dexamethasone, and Cyclosporine A. While Dexamethasone and Cyclosporine A are potent immunosuppressants that inhibit lymphocyte proliferation through well-defined pathways, this compound and the broader class of alkylglycerols exhibit immunostimulatory properties, promoting the proliferation and differentiation of lymphocytes.

The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers investigating novel immunomodulators and their therapeutic potential. Further research is warranted to elucidate the precise molecular mechanisms underlying the immunostimulatory effects of this compound and to establish its quantitative efficacy in direct comparison with other immunomodulatory agents.

References

Batilol as a Potential Agent in Mitigating Benzene-Induced Hematotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Batilol (also known as batyl alcohol) and its potential role in mitigating the hematotoxic effects of benzene (B151609) poisoning. While direct clinical evidence for this compound's efficacy in benzene exposure is limited in currently available literature, its known hematopoietic stimulating properties warrant an examination of its potential application. This document outlines the mechanisms of benzene-induced hematopoietic toxicity, compares this compound with established and experimental therapeutic strategies, and provides relevant experimental protocols and conceptual pathways.

Understanding Benzene-Induced Hematotoxicity

Benzene is a well-established hematotoxin, primarily targeting the bone marrow. Chronic exposure can lead to a spectrum of disorders ranging from aplastic anemia to acute myeloid leukemia (AML). The toxicity is mediated by its metabolites, which cause DNA damage, oxidative stress, and apoptosis in hematopoietic stem and progenitor cells (HSPCs), ultimately leading to bone marrow failure.

This compound: A Potential Hematopoietic Stimulant

This compound (batyl alcohol) is a glyceryl ether that has been studied for its ability to stimulate hematopoiesis. While not extensively studied in the specific context of benzene poisoning, its mechanism of action suggests a potential therapeutic role in restoring bone marrow function after toxic insult.

Comparison with Other Therapeutic Strategies

The current management of benzene-induced hematotoxicity is primarily supportive and includes the use of hematopoietic growth factors and, in severe cases, bone marrow transplantation. The following table compares this compound with other potential and established treatments.

Therapeutic Agent/StrategyMechanism of ActionSupporting Experimental Evidence (for Benzene Poisoning)
This compound (Batyl Alcohol) Stimulates hematopoiesis.Indirect evidence of hematopoietic stimulation in other contexts. No direct studies on benzene poisoning found.
Granulocyte-Colony Stimulating Factor (G-CSF) / Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Stimulate the proliferation and differentiation of hematopoietic progenitor cells, particularly granulocytes and macrophages.Used in clinical practice to treat leukopenia in chronic benzene poisoning.[1][2]
Erythropoietin (EPO) Stimulates the production of red blood cells.Used to manage anemia associated with benzene-induced bone marrow suppression.
Immunosuppressive Therapy (e.g., Antithymocyte Globulin, Cyclosporine) Modulates the immune response that may contribute to bone marrow damage in aplastic anemia.Investigated for benzene-induced aplastic anemia.[3]
Hemin Has been shown to partially overcome the toxic effect of benzene on the hematopoietic system in mice.[1]Preclinical studies in mice.
Epimedium Polysaccharides Attenuates hematotoxicity by reducing oxidative stress and enhancing immune function in a mouse model of benzene-induced bone marrow failure.[1]Preclinical studies in mice.
Momordica Antiviral Protein 30 Kd (MAP30) or Chloroquine Reduce benzene-induced autophagy and haematotoxicity.Preclinical studies in vitro and in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols relevant to the study of benzene toxicity and hematopoietic recovery.

In Vivo Murine Model of Benzene-Induced Hematotoxicity

This protocol is a standard method to induce and study benzene's effects on the hematopoietic system in a laboratory setting.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Benzene Administration: Administer benzene (e.g., 50-300 mg/kg body weight) via intraperitoneal injection or inhalation for a specified period (e.g., daily for 2-4 weeks).

  • Hematological Analysis: Collect peripheral blood via retro-orbital or tail vein bleeding at regular intervals. Perform complete blood counts (CBC) to assess white blood cell (WBC), red blood cell (RBC), and platelet levels.

  • Bone Marrow Analysis: At the end of the experimental period, euthanize mice and flush bone marrow from femurs and tibias.

  • Colony-Forming Unit (CFU) Assays: Plate bone marrow cells in methylcellulose-based media supplemented with appropriate cytokines (e.g., IL-3, IL-6, SCF, EPO, G-CSF, GM-CSF) to quantify the number of hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-GEMM).

  • Histopathology: Fix femur bones in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess bone marrow cellularity and architecture.

In Vitro Assessment of Hematopoietic Progenitor Cell Viability and Function

This protocol allows for the direct assessment of the effects of compounds on hematopoietic cells.

  • Cell Source: Isolate bone marrow mononuclear cells (BMMNCs) from mice or humans.

  • Toxicant Exposure: Culture BMMNCs in appropriate media and expose them to varying concentrations of benzene metabolites (e.g., hydroquinone, benzoquinone) for a defined period (e.g., 24-48 hours).

  • Therapeutic Agent Treatment: In parallel, treat cells exposed to benzene metabolites with the therapeutic agent of interest (e.g., this compound) at various concentrations.

  • Viability Assays: Assess cell viability using methods such as MTT or trypan blue exclusion assays.

  • Apoptosis Assays: Quantify apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • CFU Assays: Perform colony-forming unit assays as described in the in vivo protocol to assess the functional capacity of hematopoietic progenitors.

Visualizing the Pathways

The following diagrams illustrate the conceptual pathways of benzene-induced hematotoxicity and the potential points of intervention for therapeutic agents like this compound.

Benzene_Toxicity_Pathway Benzene Benzene Exposure Metabolites Reactive Metabolites (e.g., Benzoquinones, Hydroquinone) Benzene->Metabolites Metabolism (Liver, Bone Marrow) HSPCs Hematopoietic Stem and Progenitor Cells (HSPCs) Metabolites->HSPCs Targeting DNA_Damage DNA Damage HSPCs->DNA_Damage Oxidative_Stress Oxidative Stress HSPCs->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis BM_Failure Bone Marrow Failure (Aplastic Anemia, Pancytopenia) Apoptosis->BM_Failure Leukemia Leukemia BM_Failure->Leukemia

Caption: Benzene metabolism and its toxic effects on hematopoietic stem cells.

Therapeutic_Intervention_Workflow Benzene_Exposure Benzene Exposure BM_Suppression Bone Marrow Suppression Benzene_Exposure->BM_Suppression Therapeutic_Goal Therapeutic Goal: Restore Hematopoiesis BM_Suppression->Therapeutic_Goal This compound This compound (Batyl Alcohol) Therapeutic_Goal->this compound Growth_Factors Hematopoietic Growth Factors (G-CSF, GM-CSF, EPO) Therapeutic_Goal->Growth_Factors Immunomodulators Immunomodulators Therapeutic_Goal->Immunomodulators HSPC_Stimulation Stimulation of HSPC Proliferation & Differentiation This compound->HSPC_Stimulation Growth_Factors->HSPC_Stimulation BM_Recovery Bone Marrow Recovery Immunomodulators->BM_Recovery Modulates Immune Microenvironment HSPC_Stimulation->BM_Recovery Blood_Count_Restoration Restoration of Peripheral Blood Counts BM_Recovery->Blood_Count_Restoration

Caption: Potential therapeutic strategies for benzene-induced bone marrow suppression.

Conclusion

While direct evidence supporting the use of this compound for benzene poisoning is currently lacking in the scientific literature, its established role as a hematopoietic stimulant suggests it could be a valuable candidate for further investigation. This guide provides a framework for comparing this compound to existing and emerging therapies for benzene-induced hematotoxicity. Researchers are encouraged to utilize the outlined experimental protocols to explore the potential efficacy and mechanism of action of this compound and other novel compounds in mitigating the detrimental effects of benzene exposure. The provided diagrams offer a conceptual understanding of the underlying biological processes and potential therapeutic interventions. Further preclinical and clinical studies are imperative to validate the role of this compound in this critical area of toxicology and drug development.

References

Differential Effects of Batilol and Chimyl Alcohol on Skin Barrier Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two prominent alkylglycerols, Batilol (Batyl Alcohol) and chimyl alcohol, on the barrier properties of the skin. The information presented is collated from experimental data to assist in the evaluation of these compounds for dermatological and cosmetic applications.

Overview of this compound and Chimyl Alcohol

This compound and chimyl alcohol are naturally occurring alkylglycerols, which are ether lipids. They are found in hematopoietic organs and have been investigated for various biological activities. Their structural similarity, differing only by the length of their alkyl chain (C18 for this compound and C16 for chimyl alcohol), suggests related but potentially distinct effects on the skin.

Comparative Efficacy on Skin Barrier Function

A key aspect of skin barrier function is its ability to regulate water loss and protect against external insults. This is primarily attributed to the highly organized structure of the stratum corneum, particularly its lipid matrix.

Transepidermal Water Loss (TEWL)

Transepidermal Water Loss (TEWL) is a primary indicator of the integrity of the skin's permeability barrier. A lower TEWL value signifies a more robust barrier function. Experimental data from in vitro studies on porcine skin reveals the differential effects of this compound and chimyl alcohol on TEWL.

Table 1: Effect of this compound and Chimyl Alcohol on Transepidermal Water Loss (TEWL) [1]

Treatment GroupMean TEWL (g/h·m²) ± SDPercentage Decrease from Control
Untreated Skin (Control)6.75 ± 0.03N/A
Vehicle (Transcutol P®)11.11 ± 0.15-64.6% (Increase)
This compound in Vehicle8.89 ± 0.1220%
Chimyl Alcohol in Vehicle9.27 ± 0.1016.6%

Data adapted from a study on porcine ear skin. The vehicle, Transcutol P®, is a penetration enhancer known to increase TEWL.

The data indicates that both this compound and chimyl alcohol, when applied in a vehicle that disrupts the skin barrier, can mitigate this effect and reduce TEWL compared to the vehicle alone. Notably, This compound demonstrated a slightly greater efficacy in reducing TEWL than chimyl alcohol , suggesting a more pronounced barrier-reinforcing effect.

Stratum Corneum Lipid Structure

The organization of lipids within the stratum corneum is crucial for its barrier function. Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-invasive technique used to assess the conformational order of these lipids. Changes in the position of specific absorbance peaks, such as the CH₂ symmetric and asymmetric stretching vibrations, can indicate alterations in lipid packing. A shift to lower wavenumbers suggests a more ordered and less fluid lipid structure, which is associated with improved barrier function.

Table 2: Effect of this compound and Chimyl Alcohol on Stratum Corneum Lipid Organization (ATR-FTIR Analysis) [1]

Treatment GroupCH₂ Asymmetric Stretching (cm⁻¹)CH₂ Symmetric Stretching (cm⁻¹)Interpretation of Lipid Structure
Untreated Skin (Control)~2920~2850Ordered
Vehicle (Transcutol P®)Shift to higher wavenumbersShift to higher wavenumbersDisordered/Fluidized
This compound in VehicleShift towards control valuesShift towards control valuesMore ordered structure
Chimyl Alcohol in VehicleShift towards control valuesShift towards control valuesMore ordered structure

Qualitative data interpretation from ATR-FTIR spectra. Both alkylglycerols induced a more ordered lipid structure compared to the vehicle-treated skin.

Both this compound and chimyl alcohol were found to induce a more ordered structure of the stratum corneum lipids, counteracting the fluidizing effect of the vehicle. This indicates that both compounds can enhance the organizational state of the lipid barrier. The available data does not provide a quantitative distinction between the two in this regard, but confirms their shared mechanism of action in ordering the lipid lamellae.

Experimental Protocols

In Vitro Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by quantifying water evaporation from the skin surface.

Methodology:

  • Skin Preparation: Full-thickness porcine ear skin is excised and subcutaneous fat is removed. The skin is then mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Treatment Application: The test compounds (this compound and chimyl alcohol in a suitable vehicle) and controls (untreated and vehicle only) are applied to the epidermal surface in the donor compartment.

  • Acclimatization: The Franz cells are placed in a controlled environment (e.g., 32°C, 40-60% relative humidity) for a set period to allow for equilibration.

  • Measurement: A TEWL probe (e.g., Tewameter®) is placed on the skin surface. The probe measures the water vapor gradient, and the instrument calculates the rate of water loss in g/h·m².

  • Data Analysis: TEWL values for each treatment group are recorded and compared. Statistical analysis is performed to determine the significance of the differences between groups.

Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To evaluate the conformational order of the stratum corneum intercellular lipids.

Methodology:

  • Skin Preparation: Porcine ear skin samples are treated with the test compounds and controls as described for the TEWL measurement.

  • Sample Analysis: After the treatment period, the skin samples are removed from the Franz cells and the surface is gently dried.

  • Spectra Acquisition: The skin sample is placed directly onto the ATR crystal of the FTIR spectrometer.

  • Data Collection: Infrared spectra are recorded over a specific wavenumber range (e.g., 4000-650 cm⁻¹). Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: The positions of the CH₂ asymmetric (~2920 cm⁻¹) and symmetric (~2850 cm⁻¹) stretching vibration peaks are analyzed. A shift in these peaks to lower wavenumbers indicates a more ordered (less fluid) lipid structure.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Skin Sample Preparation cluster_treatment Treatment Groups cluster_analysis Barrier Function Assessment cluster_results Data Interpretation prep Excised Porcine Ear Skin control Untreated Control prep->control Application on Franz Cells vehicle Vehicle Only prep->vehicle Application on Franz Cells This compound This compound in Vehicle prep->this compound Application on Franz Cells chimyl Chimyl Alcohol in Vehicle prep->chimyl Application on Franz Cells tewl TEWL Measurement control->tewl ftir ATR-FTIR Spectroscopy control->ftir vehicle->tewl vehicle->ftir This compound->tewl This compound->ftir chimyl->tewl chimyl->ftir tewl_data Quantitative TEWL Data tewl->tewl_data ftir_data Lipid Order Analysis ftir->ftir_data comparison Comparative Efficacy tewl_data->comparison ftir_data->comparison SignalingPathway cluster_stimulus External Stimulus cluster_cellular Keratinocyte cluster_response Cellular Response cluster_outcome Skin Barrier Effect alkylglycerols This compound / Chimyl Alcohol membrane Cell Membrane Interaction alkylglycerols->membrane ppar PPAR Activation (?) membrane->ppar Potential Mechanism tg Gene Transcription ppar->tg diff Increased Keratinocyte Differentiation tg->diff lipids Modulation of Lipid Synthesis tg->lipids barrier Enhanced Skin Barrier Function diff->barrier lipids->barrier

References

Safety Operating Guide

Proper Disposal of Batilol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Batilol (also known as Batyl Alcohol), ensuring the safety of laboratory personnel and compliance with environmental regulations. Given that this compound is classified as very toxic to aquatic life, it must be handled and disposed of as hazardous chemical waste.[1][2]

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear protective gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or vapors.

Step-by-Step Disposal Procedure

Disposal of this compound must comply with local, state, and federal hazardous waste regulations. Never dispose of this compound down the drain, as this can harm aquatic ecosystems.

Step 1: Waste Identification and Labeling

  • Clearly label a dedicated waste container for this compound waste.

  • The label should include the chemical name ("this compound" or "Batyl Alcohol"), the words "Hazardous Waste," and any relevant hazard symbols (e.g., Environmental Hazard).

Step 2: Waste Segregation

  • Collect this compound waste separately from other chemical waste streams to prevent potentially dangerous reactions.

  • Do not mix with solvents, acids, bases, or oxidizing agents.

Step 3: Containerization

  • Use a suitable, closed container for collecting this compound waste. The container must be compatible with the chemical and have a secure, screw-top cap to prevent leaks.

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • The storage area should be away from heat sources, ignition sources, and incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow their specific procedures for waste handover.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Warn others in the area and ensure the space is well-ventilated.

  • Control the Spill: For small spills, use absorbent pads from a chemical spill kit. For larger spills, contact your EH&S department immediately.

  • Clean-up: Carefully sweep or shovel the spilled material and absorbent into a suitable, closed container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the spilled material as hazardous waste and dispose of it according to the procedures outlined above.

This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyDataSource
Chemical NameThis compound, Batyl Alcohol
CAS Number544-62-7
Molecular FormulaC₂₁H₄₄O₃
Molecular Weight344.58 g/mol
AppearanceSolid powder
Storage Temperature0 - 4°C (short term), -20°C (long term)

Experimental Protocols

No experimental protocols for the neutralization or treatment of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service. Intentional dilution as a substitute for proper disposal is illegal in many jurisdictions.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Batilol_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify & Label 'Hazardous Waste: this compound' ppe->identify segregate 3. Segregate Waste (Keep separate from other chemicals) identify->segregate containerize 4. Place in a Suitable, Closed Waste Container segregate->containerize store 5. Store in Designated Hazardous Waste Area containerize->store spill Spill Occurs containerize->spill Potential Event contact_ehs 6. Contact EH&S or Licensed Disposal Vendor store->contact_ehs end End: Professional Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->containerize Collect spill waste

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Batilol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of Batilol (CAS 544-62-7) in a laboratory setting. Adherence to these procedures is essential for personal safety and environmental protection. This compound is an alkylglycerol, also known as batyl alcohol, and is very toxic to aquatic life.[1]

Immediate Safety Protocols

In the event of accidental exposure, immediate and appropriate action is critical. The following table summarizes emergency first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Seek medical attention if symptoms persist after any exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and disposed of after use in accordance with laboratory and local regulations.
Eye Protection Safety glasses or gogglesSafety glasses with side shields or chemical safety goggles should be worn at all times when handling this compound in solid or solution form.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect personal clothing. The type of body protection should be selected based on the concentration and amount of the substance being handled.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not required. If there is a risk of generating dust or aerosols, work should be conducted in a fume hood.

Operational Plan: Step-by-Step Guidance

This section provides a procedural guide for the safe handling of this compound during common laboratory operations.

Workflow for Handling Solid this compound and Preparing Stock Solutions

cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_storage Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety first Tare Balance Tare Balance Prepare Fume Hood->Tare Balance Ensure containment Weigh this compound Weigh this compound Tare Balance->Weigh this compound Accurate measurement Add Solvent Add Solvent Weigh this compound->Add Solvent Transfer to vessel Vortex/Sonicate Vortex/Sonicate Add Solvent->Vortex/Sonicate Facilitate dissolution Sterile Filter (if applicable) Sterile Filter (if applicable) Vortex/Sonicate->Sterile Filter (if applicable) For cell-based assays Aliquot Solution Aliquot Solution Vortex/Sonicate->Aliquot Solution Sterile Filter (if applicable)->Aliquot Solution Store at -20°C Store at -20°C Aliquot Solution->Store at -20°C Long-term stability

Workflow for preparing this compound stock solutions.
Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. This compound has limited solubility in aqueous solutions but is slightly soluble in DMSO, chloroform, and heated methanol.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses or goggles

  • Laboratory coat

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate glassware (e.g., beaker, volumetric flask)

  • Sterile conical tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (for sterile applications)

Procedure:

  • Preparation:

    • Don the required personal protective equipment (gloves, safety glasses, lab coat).

    • Perform all work in a chemical fume hood to minimize inhalation risk and contain any potential spills.

    • Ensure the work surface is clean and decontaminated.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh the desired amount of solid this compound using a clean spatula. Avoid creating dust.

  • Dissolving:

    • Transfer the weighed this compound to an appropriate sterile conical tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at 68 mg/mL (197.34 mM).

    • Securely cap the tube and vortex thoroughly for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

    • For cell-based assays or other sterile applications, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed tubes at -20°C for long-term storage.

Disposal Plan

Proper disposal of this compound and associated waste is crucial due to its high toxicity to aquatic life. Under no circumstances should this compound or its solutions be disposed of down the drain.

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Unused this compound Unused this compound Solid Chemical Waste Solid Chemical Waste Unused this compound->Solid Chemical Waste Contaminated Labware Contaminated Labware Contaminated Labware->Solid Chemical Waste Aqueous Solutions Aqueous Solutions Liquid Chemical Waste (Aqueous) Liquid Chemical Waste (Aqueous) Aqueous Solutions->Liquid Chemical Waste (Aqueous) Solvent Solutions Solvent Solutions Liquid Chemical Waste (Solvent) Liquid Chemical Waste (Solvent) Solvent Solutions->Liquid Chemical Waste (Solvent) Licensed Waste Disposal Contractor Licensed Waste Disposal Contractor Solid Chemical Waste->Licensed Waste Disposal Contractor Liquid Chemical Waste (Aqueous)->Licensed Waste Disposal Contractor Liquid Chemical Waste (Solvent)->Licensed Waste Disposal Contractor

Disposal pathway for this compound-containing waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing boats, pipette tips, and gloves, should be collected in a designated, sealed container labeled "Hazardous Solid Chemical Waste" and listing "this compound".

    • Liquid Waste: All solutions containing this compound (both aqueous and solvent-based) must be collected in a designated, sealed, and leak-proof container labeled "Hazardous Liquid Chemical Waste" and listing "this compound" and the solvent(s) used.

    • Empty Containers: The original this compound container, even if empty, should be treated as hazardous waste and disposed of through the chemical waste stream.

  • Waste Collection and Storage:

    • Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

    • Keep waste containers securely closed except when adding waste.

    • Do not mix different waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal:

    • Arrange for the pickup and disposal of all this compound-containing waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert others in the immediate area of the spill.

    • If the spill is large or involves a significant amount of dust, evacuate the laboratory and notify your supervisor and EHS office immediately.

  • Containment and Cleanup (for small spills):

    • Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and safety goggles.

    • For solid spills, gently cover the spill with a damp paper towel to avoid raising dust, then carefully sweep the material into a designated hazardous waste container.

    • For liquid spills, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area thoroughly with soap and water or an appropriate laboratory disinfectant.

    • Dispose of all cleaning materials as hazardous waste.

  • Reporting:

    • Report all spills to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batilol
Reactant of Route 2
Reactant of Route 2
Batilol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.